1,4-Bis-(3-bromopropyl)-benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(3-bromopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDJLONNYRBOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544564 | |
| Record name | 1,4-Bis(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19417-59-5 | |
| Record name | 1,4-Bis(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 1,4-Bis-(3-bromopropyl)-benzene
A Technical Guide to Alkyl Linker Design for MOFs and PROTACs
Executive Summary
Target Molecule: 1,4-Bis-(3-bromopropyl)-benzene CAS: 19417-59-5 Formula: C₁₂H₁₆Br₂ Molecular Weight: 320.07 g/mol [1]
This guide details the synthesis of 1,4-Bis-(3-bromopropyl)-benzene, a critical symmetric linker used in the construction of Metal-Organic Frameworks (MOFs), macrocycles (such as paracyclophanes), and as a hydrophobic spacer in PROTAC (Proteolysis Targeting Chimera) drug discovery.
Unlike simple benzylic brominations, this synthesis requires precise functionalization at the
Part 1: Retrosynthetic Analysis & Strategy
To achieve high purity, we must avoid direct halogenation of 1,4-dipropylbenzene, which predominantly yields the
Strategic Pathway
-
Target: 1,4-Bis-(3-bromopropyl)-benzene.[1]
-
Precursor: 1,4-Bis(3-hydroxypropyl)benzene.
-
Starting Material: 1,4-Diallylbenzene (commercially available or synthesized via Grignard).
Figure 1: Retrosynthetic logic prioritizing anti-Markovnikov selectivity to ensure terminal functionalization.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of the Diol Intermediate
Reaction: Anti-Markovnikov Hydroboration-Oxidation Substrate: 1,4-Diallylbenzene Reagents: 9-BBN (9-Borabicyclo[3.3.1]nonane) or BH₃·THF; H₂O₂/NaOH.
Note: While BH₃·THF is cheaper, 9-BBN offers superior regioselectivity for terminal alcohols, minimizing secondary alcohol impurities.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Argon atmosphere.
-
Hydroboration: Charge the flask with 1,4-diallylbenzene (10.0 g, 63.2 mmol) and anhydrous THF (100 mL). Cool to 0°C.[2]
-
Addition: Add 9-BBN (0.5 M in THF, 260 mL, ~2.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Oxidation: Cool the mixture to 0°C. Cautiously add 3M NaOH (50 mL) followed by dropwise addition of 30% H₂O₂ (50 mL). Caution: Highly Exothermic.
-
Workup: Stir for 2 hours at 50°C. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals of 1,4-bis(3-hydroxypropyl)benzene.
Step 2: Bromination (The Core Transformation)
Two methods are presented.[3][4][5][6][7] Method A (Appel) is recommended for small-scale/high-purity needs (PROTACs). Method B (PBr₃) is recommended for scale-up (>20g).
Method A: The Appel Reaction (Recommended for Purity)
This method operates under mild, neutral conditions, preventing acid-catalyzed side reactions.
Reagents: CBr₄ (Carbon Tetrabromide), PPh₃ (Triphenylphosphine). Solvent: Dichloromethane (DCM) (Anhydrous).
Protocol:
-
Dissolution: In a 250 mL RBF under N₂, dissolve 1,4-bis(3-hydroxypropyl)benzene (5.0 g, 25.7 mmol) and CBr₄ (21.3 g, 64.2 mmol, 2.5 equiv) in dry DCM (100 mL). Cool to 0°C.[2]
-
Activation: Dissolve PPh₃ (17.5 g, 66.8 mmol, 2.6 equiv) in DCM (40 mL). Add this solution dropwise to the main reaction mixture over 30 minutes.
-
Observation: The solution will turn slightly yellow.
-
-
Stirring: Allow the reaction to warm to RT and stir for 3-4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The polar alcohol spot should disappear, replaced by a high Rf non-polar spot.
-
Quench: Add Saturated NaHCO₃ (50 mL) to quench.
-
Workup: Separate layers. The organic layer contains the product and Triphenylphosphine oxide (TPPO).[2]
-
Purification (Critical): TPPO is the main byproduct (solid). Add cold diethyl ether to the crude residue to precipitate the bulk of TPPO. Filter. Purify the filtrate via Flash Column Chromatography (100% Hexanes
5% EtOAc/Hexanes).
Method B: Phosphorus Tribromide (PBr₃) (Recommended for Scale)
Reagents: PBr₃.[8] Solvent: DCM or Toluene.
Protocol:
-
Setup: Place the Diol (10.0 g) in dry DCM (150 mL) at 0°C.
-
Addition: Add PBr₃ (0.8 equiv relative to alcohol groups = 1.6 equiv total) dropwise.
-
Warning: Generates HBr gas.[5] Vent into a NaOH trap.
-
-
Reflux: Heat to mild reflux (40°C) for 4 hours.
-
Quench: Pour onto crushed ice carefully.
-
Isolation: Extract with DCM, wash with NaHCO₃ (to remove acid traces) and brine.
-
Yield: Typically 85-92% after vacuum distillation or column chromatography.
Part 3: Process Visualization & Workflow
The following diagram illustrates the critical decision points and workflow for the Appel reaction protocol.
Figure 2: Workflow for the Appel Reaction, highlighting the removal of Triphenylphosphine oxide (TPPO).
Part 4: Data Summary & Characterization
Comparison of Bromination Methods
| Feature | Method A: Appel Reaction (CBr₄/PPh₃) | Method B: PBr₃ |
| Mechanism | S_N2 (Inversion/Terminal specific) | S_N2 |
| Conditions | Neutral, Mild (RT) | Acidic, HBr generation |
| Byproducts | Triphenylphosphine Oxide (Solid, hard to remove) | H₃PO₃ (Water soluble) |
| Yield | 90-95% | 80-90% |
| Suitability | High-value synthesis (PROTACs, complex linkers) | Large scale, robust substrates |
Characterization Data (Expected)
To validate the synthesis, compare your product against these parameters:
-
Physical State: Clear to pale yellow viscous liquid or low-melting solid (mp ~18-20°C).
-
¹H NMR (400 MHz, CDCl₃):
- 7.15 (s, 4H, Ar-H ) – Singlet indicates symmetry.
- 3.42 (t, J=6.5 Hz, 4H, -CH₂-Br ) – Triplet for terminal bromide.
- 2.75 (t, J=7.5 Hz, 4H, Ar-CH₂ -) – Benzylic protons.
- 2.18 (m, 4H, -CH₂-CH₂ -CH₂-) – Quintet for the central methylene.
-
¹³C NMR: ~139 ppm (Ar-C), 128 ppm (Ar-CH), 34 ppm (Ar-CH₂), 33 ppm (Br-CH₂), 32 ppm (Central CH₂).
Part 5: Safety & Handling
-
PBr₃ Hazards: Reacts violently with water to produce HBr gas (corrosive, toxic). Always quench slowly into ice.
-
CBr₄ Toxicity: Carbon tetrabromide is hepatotoxic. Handle in a fume hood.
-
Lachrymator: Alkyl bromides can be mild lachrymators. Wear goggles and gloves.
References
-
Appel, R. (1975).[9] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[9] Angewandte Chemie International Edition in English, 14(12), 801–811.
-
Sigma-Aldrich. "1,4-Bis-(3-bromopropyl)-benzene Product Sheet (CAS 19417-59-5)."
-
PubChem. "1-Bromo-4-(3-bromopropyl)benzene Compound Summary."[10] National Library of Medicine. (Note: Used for physical property comparison of homologous series).
-
Organic Chemistry Portal. "Appel Reaction: Mechanism and Protocols."
- Deng, J., et al. (2012). "Efficient Synthesis of Paracyclophanes." Organic Letters, 14(18), 4842–4845.
Sources
- 1. Benzene, 1,4-bis(3-bromopropyl)-, CasNo.19417-59-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. name-reaction.com [name-reaction.com]
- 10. 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Structural Analysis and Synthesis Guide for 1,4-Bis-(3-bromopropyl)-benzene
Executive Summary
In the realm of advanced organic synthesis and materials science, 1,4-bis(3-bromopropyl)benzene (CAS: 19417-59-5) serves as a critical bifunctional building block. Characterized by a highly symmetric para-substituted aromatic core flanked by two reactive bromopropyl tethers, this compound is extensively utilized as an alkylating agent, a cross-linker in polymer chemistry, and a precursor for complex macrocycles such as cyclophanes[1][2].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, strategic synthesis pathways, and the self-validating analytical frameworks required to confirm its structural integrity during drug development and materials engineering.
Chemical Identity & Physicochemical Properties
Understanding the baseline parameters of 1,4-bis(3-bromopropyl)benzene is essential for predicting its behavior in nucleophilic substitution (S_N2) reactions and cross-coupling polymerizations[2][3].
| Property | Value | Structural Significance |
| IUPAC Name | 1,4-bis(3-bromopropyl)benzene | Denotes absolute para-symmetry, crucial for linear polymerization. |
| CAS Number | 19417-59-5 | Standard identifier for regulatory and procurement tracking[4]. |
| Molecular Formula | C₁₂H₁₆Br₂ | Indicates a high halogen mass fraction, easily identifiable via MS. |
| Molecular Weight | 320.06 g/mol | Verified via mass spectrometry (M⁺ peak at 318/320/322 m/z). |
| Canonical SMILES | BrCCCC1=CC=C(CCCBr)C=C1 | Computational representation for predictive modeling[3]. |
| Appearance | Colorless to pale yellow liquid | Visually indicates purity; darkening implies bromine degradation[5]. |
Strategic Synthesis & Mechanistic Causality
The synthesis of 1,4-bis(3-bromopropyl)benzene must avoid carbocation rearrangements that commonly occur with harsh hydrobromic acid treatments. Therefore, the Appel Reaction is the industry standard for converting the diol intermediate into the target dibromide. This method guarantees complete inversion of configuration (though irrelevant here due to the primary carbon) and prevents skeletal isomerization, ensuring the terminal position of the halogens.
Experimental Protocol: Appel Bromination Workflow
This protocol is designed as a self-validating system; the visual and thermal cues directly correlate with the mechanistic steps.
-
Preparation & Solvation:
-
Action: Dissolve 1.0 equivalent of 1,4-bis(3-hydroxypropyl)benzene and 2.5 equivalents of carbon tetrabromide (CBr₄) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly reactive bromophosphonium intermediate back into the starting diol.
-
-
Catalytic Activation:
-
Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.5 equivalents of triphenylphosphine (PPh₃) in small portions over 30 minutes.
-
Causality: The nucleophilic attack of PPh₃ on CBr₄ generates the active bromophosphonium salt. This step is highly exothermic; cooling prevents solvent boil-off and suppresses the formation of unwanted alkyl chloride byproducts.
-
-
Propagation:
-
Action: Remove the ice bath and stir at room temperature for 4 hours.
-
Causality: The oxygen of the hydroxyl group attacks the phosphonium ion, transforming the poor -OH leaving group into an excellent triphenylphosphine oxide leaving group, which is subsequently displaced by the bromide ion via an S_N2 mechanism.
-
-
Work-up & Purification:
-
Action: Concentrate the mixture in vacuo. Add cold diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).
-
Causality: Triphenylphosphine oxide is highly polar and insoluble in cold ether. This solubility differential allows for rapid, bulk removal of the stoichiometric byproduct before fine-tuning purity on the silica column.
-
Fig 1: Two-step synthesis of 1,4-bis(3-bromopropyl)benzene via reduction and Appel bromination.
Self-Validating Structural Analysis
To establish unquestionable scientific trustworthiness, the structural characterization of 1,4-bis(3-bromopropyl)benzene relies on a triad of orthogonal analytical techniques. If the synthesis is successful, the data from FTIR, MS, and NMR will form a perfectly closed logical loop.
A. Fourier-Transform Infrared Spectroscopy (FTIR)
The first validation step is functional group verification.
-
Success Metric: The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹.
-
Confirmation: The appearance of a sharp, distinct C-Br stretching frequency in the fingerprint region between 500–600 cm⁻¹ , alongside strong sp³ C-H stretches at 2950–2850 cm⁻¹ and aromatic C=C stretches at ~1510 cm⁻¹.
B. Mass Spectrometry (EI-MS)
Because bromine possesses two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum of a dibrominated compound provides an unmistakable, self-validating isotopic signature.
-
Expected Pattern: The molecular ion region will display a classic 1:2:1 triplet corresponding to [M]⁺ (³¹⁸ m/z), [M+2]⁺ (³²⁰ m/z), and [M+4]⁺ (³²² m/z). Any deviation from this 1:2:1 ratio immediately indicates incomplete bromination (e.g., a monobromide would show a 1:1 doublet).
C. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive carbon framework check. The absolute symmetry of the para-substituted benzene ring simplifies the spectra, yielding highly diagnostic integration values.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |
|---|---|---|---|---|
| 7.15 ppm | Singlet (s) | 4H | Aromatic (C2, C3, C5, C6) | Magnetic equivalence due to para-symmetry collapses the expected multiplet into a singlet. |
| 3.41 ppm | Triplet (t) | 4H | -CH₂-Br (C3') | Strongly deshielded by the electronegative bromine atom. |
| 2.74 ppm | Triplet (t) | 4H | Ar-CH₂- (C1') | Deshielded by the anisotropic ring current of the benzene core. |
| 2.15 ppm | Quintet (p) | 4H | -CH₂- (C2') | The central methylene is split by four adjacent protons (n+1 rule). |
Table 2: ¹³C NMR Assignments (101 MHz, CDCl₃)
| Chemical Shift (δ) | Assignment | Structural Significance |
|---|---|---|
| 139.0 ppm | Aromatic Cq (C1, C4) | Quaternary carbons linking the alkyl chain to the ring. |
| 128.6 ppm | Aromatic CH (C2, C3, C5, C6) | Equivalent aromatic methine carbons. |
| 34.2 ppm | Ar-CH₂- (C1') | Benzylic carbon. |
| 34.0 ppm | -CH₂- (C2') | Central aliphatic carbon. |
| 33.5 ppm | -CH₂-Br (C3') | Halogen-bearing carbon. |
Fig 2: Self-validating analytical workflow for confirming the dibromide structural integrity.
Applications in Advanced Materials
Beyond its role as a simple reagent, 1,4-bis(3-bromopropyl)benzene is heavily utilized in the synthesis of polythioethers and other advanced polymers. Recent methodologies highlight its use in Nickel-Catalyzed Reductive Cross-Coupling Polymerization[2]. In these systems, the dibromide acts as an electrophilic monomer that reacts with dithiosulfonates or dithiols. The para-substitution ensures linear chain propagation, resulting in thermoplastic materials with highly tunable thermal degradation (Td) and glass transition (Tg) temperatures.
References
-
LookChem - CAS No.19417-59-5, Benzene, 1,4-bis(3-bromopropyl) Appearance and Storage Profiles. Available at: [Link]
-
Royal Society of Chemistry (RSC) - Nickel-Catalyzed Reductive Cross-Coupling Polymerization of Dithiosulfonates and Dibromides for the Synthesis of Polythioethers. Available at:[Link]
Sources
Spectroscopic Characterization of 1,4-Bis-(3-bromopropyl)-benzene: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1,4-Bis-(3-bromopropyl)-benzene (CAS No. 19417-59-5), a key bifunctional building block in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies and interpretations are presented from a practical, field-proven perspective to aid researchers in their analytical endeavors.
Introduction to 1,4-Bis-(3-bromopropyl)-benzene
1,4-Bis-(3-bromopropyl)-benzene is a symmetrically substituted aromatic compound with the molecular formula C₁₂H₁₆Br₂ and a molecular weight of 320.07 g/mol .[1][2] Its structure, featuring a central benzene ring with two identical bromopropyl chains at the para position, makes it a valuable precursor for the synthesis of polymers, macrocycles, and various other functionalized molecules. Accurate spectroscopic characterization is paramount to confirm its identity and purity before its use in subsequent reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1,4-Bis-(3-bromopropyl)-benzene, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall symmetry of the molecule.
¹H NMR Spectroscopy: Probing the Proton Environments
Due to the molecule's C₂ symmetry axis, a simplified ¹H NMR spectrum is anticipated. The protons on the benzene ring are chemically equivalent, as are the corresponding protons on the two propyl chains.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ | ~ 7.10 | Singlet | 4H | - | Aromatic protons |
| Hₙ | ~ 3.40 | Triplet | 4H | ~ 6.7 | -CH₂-Br |
| Hₘ | ~ 2.70 | Triplet | 4H | ~ 7.5 | Ar-CH₂- |
| Hₒ | ~ 2.10 | Quintet | 4H | ~ 7.1 | -CH₂-CH₂-CH₂- |
-
Aromatic Protons (Hₐ): The four protons on the 1,4-disubstituted benzene ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically around 7.10 ppm.[3] The singlet nature arises from the para-substitution pattern, where the protons on opposite sides of the ring are magnetically equivalent.
-
Methylene Protons Adjacent to Bromine (Hₙ): These protons are deshielded by the electronegative bromine atom and are expected to resonate downfield, around 3.40 ppm. The signal should appear as a triplet due to coupling with the adjacent methylene protons (Hₒ).
-
Benzylic Methylene Protons (Hₘ): The protons directly attached to the benzene ring (benzylic protons) are deshielded by the aromatic ring current and are expected to appear as a triplet around 2.70 ppm, coupled to the neighboring methylene protons (Hₒ).
-
Central Methylene Protons (Hₒ): These protons are coupled to both the benzylic methylene protons (Hₘ) and the methylene protons adjacent to bromine (Hₙ). This results in a more complex splitting pattern, which should resolve into a quintet (or a multiplet) around 2.10 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The symmetry of 1,4-Bis-(3-bromopropyl)-benzene also simplifies its ¹³C NMR spectrum. We expect to see only four distinct carbon signals.
| Label | Chemical Shift (δ, ppm) | Assignment |
| C₁ | ~ 139.5 | Aromatic C (quaternary) |
| C₂ | ~ 128.5 | Aromatic CH |
| C₃ | ~ 35.0 | Ar-CH₂- |
| C₄ | ~ 33.0 | -CH₂-CH₂-CH₂- |
| C₅ | ~ 32.5 | -CH₂-Br |
-
Aromatic Carbons (C₁, C₂): Aromatic carbons typically resonate in the 110-150 ppm range.[3] The quaternary carbons (C₁) attached to the propyl chains will appear at a different chemical shift (around 139.5 ppm) than the protonated aromatic carbons (C₂) (around 128.5 ppm). Due to symmetry, only one signal is expected for each type.[4]
-
Aliphatic Carbons (C₃, C₄, C₅): The three non-equivalent carbons of the propyl chain will appear in the aliphatic region of the spectrum. The benzylic carbon (C₃) will be slightly downfield (~35.0 ppm), followed by the central methylene carbon (C₄) at ~33.0 ppm, and the carbon attached to the bromine (C₅) at ~32.5 ppm.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1,4-Bis-(3-bromopropyl)-benzene.[5]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single, well-defined residual peak.
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, maximizing the lock level and minimizing the peak width of a reference signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at ~77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,4-Bis-(3-bromopropyl)-benzene is expected to show characteristic absorptions for the aromatic ring and the alkyl halide moieties.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1610, 1515 | Medium-Weak | Aromatic C=C Stretch |
| 1470-1430 | Medium | CH₂ Bending (Scissoring) |
| 850-800 | Strong | para-Disubstituted Benzene C-H Out-of-Plane Bending |
| 650-550 | Strong | C-Br Stretch |
-
C-H Stretching Vibrations: The spectrum will distinguish between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
-
Aromatic Ring Vibrations: The characteristic C=C stretching vibrations within the benzene ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.
-
Substitution Pattern: A strong absorption band in the 850-800 cm⁻¹ range is a hallmark of para (1,4) disubstitution on a benzene ring, arising from the out-of-plane bending of the two adjacent C-H bonds.
-
C-Br Stretch: The presence of the bromine atoms is confirmed by a strong absorption band in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of solid 1,4-Bis-(3-bromopropyl)-benzene directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.
-
Label the significant peaks and correlate them to the functional groups of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Impact (EI) ionization is a suitable technique for this relatively volatile and non-thermolabile compound.
Predicted Mass Spectrum Data (Electron Impact)
| m/z | Predicted Relative Abundance | Assignment |
| 322, 320, 318 | Low | [M]⁺˙ (Molecular Ion Peak) |
| 241, 239 | High | [M - Br]⁺ |
| 198 | Moderate | [M - 2Br]⁺˙ |
| 119 | High | [M - Br - C₃H₆Br]⁺ |
| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak will appear as a cluster at m/z 318, 320, and 322. This characteristic pattern is due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). The relative intensities of these peaks should follow a 1:2:1 ratio, confirming the presence of two bromine atoms.
-
Major Fragmentation Pathways:
-
Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, leading to a prominent peak cluster at m/z 239 and 241 ([M - Br]⁺).
-
Loss of a Bromopropyl Radical: Cleavage of the bond between the benzylic carbon and the ring can lead to the loss of a C₃H₆Br radical, resulting in a fragment at m/z 199.
-
Benzylic Cleavage: A very common fragmentation for alkylbenzenes is cleavage at the benzylic position to form the highly stable tropylium ion at m/z 91, which is often the base peak in the spectrum.
-
Visualization of Proposed Fragmentation
Caption: Proposed Electron Impact Mass Spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the analyte from any potential impurities before it enters the mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
GC Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of ~280 °C.
-
Mass Spectrometer: Use an Electron Impact (EI) source with a standard ionization energy of 70 eV.[2] Set the mass analyzer to scan a range of m/z 40-450.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
The compound will elute from the GC column at a specific retention time and enter the mass spectrometer.
-
Analyze the mass spectrum corresponding to the GC peak of the compound.
-
Identify the molecular ion cluster and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the structural characterization of 1,4-Bis-(3-bromopropyl)-benzene. ¹H and ¹³C NMR confirm the connectivity and symmetry of the molecule, IR spectroscopy identifies the key functional groups (aromatic ring, alkyl halides), and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and understanding the principles behind the data interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
-
Royal Society of Chemistry. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling Polymerization of Dithiosulfonates and Dibromides for the Synthesis of Polythioethers. Rsc.org. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]
-
LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (3-bromopropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). DE3423166A1 - ALPHA, OMEGA DICARBONIC ACIDS, METHOD FOR THE PRODUCTION THEREOF AND MEDICINAL PRODUCTS CONTAINING THESE COMPOUNDS.
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). US5093370A - Quaternary ammonium compounds having muscle....
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Spectroscopy. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]
Sources
- 1. 1,4-Bis-(3-bromopropyl)-benzene | 19417-59-5 [sigmaaldrich.com]
- 2. Benzene, 1,4-bis(3-bromopropyl)-, CasNo.19417-59-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. 1,4-Bis-(3-bromopropyl)-benzene | 19417-59-5 [sigmaaldrich.com]
- 4. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 5. DE3423166A1 - ALPHA, OMEGA DICARBONIC ACIDS, METHOD FOR THE PRODUCTION THEREOF AND MEDICINAL PRODUCTS CONTAINING THESE COMPOUNDS - Google Patents [patents.google.com]
- 6. US5093370A - Quaternary ammonium compounds having muscle relaxation activity - Google Patents [patents.google.com]
thermal degradation profile of 1,4-Bis-(3-bromopropyl)-benzene
An In-Depth Technical Guide to the Thermal Degradation Profile of 1,4-Bis-(3-bromopropyl)-benzene
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the . While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the theoretical principles and established experimental protocols necessary for a thorough investigation. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of the thermal stability and decomposition pathways of brominated aromatic compounds. The guide details methodologies including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).
Introduction: Understanding the Significance of Thermal Stability
1,4-Bis-(3-bromopropyl)-benzene is a halogenated aromatic hydrocarbon with a molecular structure that suggests its potential utility as a building block in organic synthesis, particularly in the preparation of polymers and pharmacologically active molecules. The presence of bromine atoms and a substituted benzene ring indicates that this compound may also find applications as a flame retardant.[1] The thermal stability of such a compound is a critical parameter, influencing its storage conditions, processing temperatures, and suitability for various applications.[2]
The degradation of brominated compounds at elevated temperatures can lead to the release of hazardous substances, such as hydrogen bromide (HBr).[3] Therefore, a comprehensive understanding of the is essential for ensuring its safe handling and for predicting its performance in thermally stressful environments. This guide provides the scientific foundation and practical steps for a robust characterization of its thermal properties.
Theoretical Framework for Thermal Degradation
The thermal degradation of 1,4-Bis-(3-bromopropyl)-benzene is anticipated to proceed through a multi-stage process, primarily dictated by the relative bond energies within the molecule. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds of the alkyl chain and the aromatic ring. Consequently, the initial step in the thermal decomposition is likely the homolytic cleavage of the C-Br bond, leading to the formation of a bromine radical and a carbon-centered radical.
Subsequent reactions may include:
-
Hydrogen abstraction: The highly reactive bromine radical can abstract a hydrogen atom from an adjacent molecule or from the alkyl side chain, forming hydrogen bromide (HBr).
-
Chain scission: The carbon-centered radical can undergo further fragmentation, leading to the formation of smaller volatile organic compounds.
-
Cross-linking and char formation: At higher temperatures, radical-radical recombination and polymerization reactions can lead to the formation of a carbonaceous char residue.
The benzene ring itself is thermally stable and is expected to remain intact during the initial stages of degradation.[4] However, at very high temperatures, the aromatic ring may also undergo fragmentation.
Experimental Protocols for Thermal Analysis
A comprehensive evaluation of the requires a combination of thermoanalytical techniques. The following protocols are designed to provide a complete picture of the material's thermal stability and decomposition products.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.
Instrumentation: A calibrated thermogravimetric analyzer.[5]
Methodology: [6]
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity 1,4-Bis-(3-bromopropyl)-benzene into an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss as a function of temperature. The first derivative of this curve (DTG) will show the temperatures at which the rate of mass loss is maximal.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 1,4-Bis-(3-bromopropyl)-benzene into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks will indicate melting and boiling, while exothermic peaks will correspond to decomposition or cross-linking reactions.
Evolved Gas Analysis: TGA-MS and TGA-FTIR
Objective: To identify the chemical nature of the volatile products released during thermal decomposition.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.[7]
Methodology:
-
TGA Protocol: Follow the TGA protocol as described in section 3.1.
-
Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the MS or FTIR spectrometer via a heated transfer line to prevent condensation.
-
Data Acquisition:
-
TGA-MS: Acquire mass spectra at regular intervals throughout the TGA experiment. This will allow for the identification of degradation products based on their mass-to-charge ratio.[8]
-
TGA-FTIR: Continuously collect infrared spectra of the evolved gases. This will enable the identification of functional groups present in the degradation products, such as H-Br, C=O, and various hydrocarbons.[9]
-
-
Data Correlation: Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.
Data Presentation and Expected Results
The data obtained from the aforementioned experiments should be systematically organized to facilitate interpretation.
Table 1: Summary of Thermal Properties of 1,4-Bis-(3-bromopropyl)-benzene (Template for Experimental Data)
| Thermal Property | Value | Method |
| Melting Point (Tm) | To be determined | DSC |
| Onset of Decomposition (Tonset) | To be determined | TGA |
| Temperature of Maximum Decomposition Rate (Tmax) | To be determined | TGA (DTG) |
| Final Residue at 800 °C (in N2) | To be determined | TGA |
| Major Decomposition Products | To be determined | TGA-MS, TGA-FTIR |
Table 2: Anticipated Evolved Gas Analysis Results
| Temperature Range (°C) | Major Evolved Species (Predicted) | Analytical Technique |
| Initial Decomposition Stage | Hydrogen Bromide (HBr), Brominated Hydrocarbons | TGA-MS, TGA-FTIR |
| Secondary Decomposition Stage | Alkenes, Alkynes, Aromatic Fragments | TGA-MS, TGA-FTIR |
| High-Temperature Stage | Benzene, Toluene, other aromatic compounds | TGA-MS, TGA-FTIR |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for characterizing the thermal degradation of 1,4-Bis-(3-bromopropyl)-benzene.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Evolved Gas Analysis (TGA-MS/FTIR).
Conclusion and Future Directions
This technical guide has provided a robust framework for the comprehensive characterization of the . By employing the detailed protocols for TGA, DSC, and evolved gas analysis, researchers can obtain critical data on the thermal stability and decomposition pathways of this compound. The insights gained from these studies are invaluable for ensuring the safe handling, processing, and application of 1,4-Bis-(3-bromopropyl)-benzene in various scientific and industrial fields.
Future research should focus on kinetic studies of the decomposition process to determine the activation energy and reaction order. Additionally, analysis of the solid residue using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy can provide further insights into the char formation mechanism.
References
-
Investigation of two triazine-based heterocyclic brominated flame retardants by coupled Thermogravimetry-fourier transform infrared spectroscopy | Request PDF - ResearchGate. Available from: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available from: [Link]
-
Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene - ResearchGate. Available from: [Link]
-
Analysis of Degradation Products in Thermally Treated TATB - OSTI.GOV. Available from: [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available from: [Link]
-
Investigation report on aromatic brominated flame retardants | ECHA. Available from: [Link]
-
Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2) - Cheméo. Available from: [Link]
-
Thermal gravimetric analysis (TGA) results for 1,4‐benzenediamine... - ResearchGate. Available from: [Link]
-
Thermal Destruction of benzene | Request PDF - ResearchGate. Available from: [Link]
-
Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications - Longdom. Available from: [Link]
- Bromination of aromatic compounds - US3303224A - Google Patents.
-
FTIR flame-retardants News 01/2005en - Shimadzu. Available from: [Link]
-
1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem. Available from: [Link]
-
Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related T - Semantic Scholar. Available from: [Link]
-
Benzene, (3-bromopropyl)- - NIST WebBook. Available from: [Link]
Sources
- 1. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 2. longdom.org [longdom.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Molecular Geometry & Structural Dynamics of 1,4-Bis-(3-bromopropyl)-benzene
This guide provides an in-depth technical analysis of 1,4-Bis-(3-bromopropyl)-benzene , a critical bifunctional linker used in supramolecular chemistry, materials science, and targeted protein degradation (PROTACs).
A Technical Monograph for Synthetic & Application Scientists
Executive Summary
1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5 ) serves as a versatile
Molecular Architecture & Conformational Analysis
The Core Geometry
The molecule consists of a rigid benzene ring substituted at the para (1,4) positions.[1][2] The geometry is defined by the interplay between the planar aromatic core and the flexible alkyl "arms."
-
Symmetry: In its lowest energy conformation, the molecule adopts a centrosymmetric (
) geometry, often idealized as depending on the torsion angles of the propyl chains relative to the ring plane. -
Bond Vectors: The
bonds are collinear, defining the primary axis of the molecule. The propyl chains introduce degrees of freedom that allow the terminal bromine atoms to sweep a specific volume of space, critical for cross-linking efficiency.
Conformational Dynamics (Anti vs. Gauche)
The structural integrity of this linker in solution vs. solid state is governed by the torsion angles around the
-
Anti-Periplanar (Extended) Conformation:
-
State: Preferred in crystalline solids and sterically uncrowded environments.
-
Geometry: The propyl chains extend fully away from the ring (zigzag pattern).
-
Energetics: Global minimum due to minimized steric clash and maximized van der Waals contact surface.
-
Result: Maximizes the distance between Br atoms (~13-14 Å).
-
-
Gauche (Folded) Conformation:
-
State: Accessible in solution at room temperature.
-
Geometry: One or both chains bend back towards the
-cloud of the benzene ring. -
Energetics: Slightly higher energy (
penalty) but stabilized by weak interactions. -
Result: Reduces the effective linker length, affecting cyclization vs. polymerization rates.
-
Visualization of Conformational Logic
The following diagram illustrates the energy landscape and symmetry breaking that occurs during conformational shifts.
Figure 1: Conformational energy landscape showing the transition from the extended (crystalline) state to folded (solution) states.
Synthesis & Purification Protocols
To study the molecular geometry accurately, high-purity material is required. Commercial sources often contain mono-bromo or isomeric impurities. The following protocol ensures >98% purity suitable for crystallographic analysis.
Recommended Synthetic Route: The Diol Conversion
Direct bromination of 1,4-dipropylbenzene is non-selective. The preferred route is the conversion of 1,4-benzenedipropanol to the dibromide.
Reagents:
-
Precursor: 1,4-Benzenedipropanol (1.0 eq)
-
Brominating Agent: Phosphorus Tribromide (
, 0.8 eq) or HBr (48% aq) + . -
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 1,4-benzenedipropanol in 50 mL anhydrous DCM under
atmosphere. -
Addition: Cool to 0°C. Add
dropwise over 20 minutes. Note: Exothermic reaction. -
Reflux: Allow to warm to RT, then reflux for 4 hours to ensure complete conversion of both hydroxyl groups.
-
Quench: Pour mixture onto crushed ice/NaHCO3.
-
Extraction: Extract organic layer, dry over
, and concentrate. -
Purification (Critical): Recrystallize from Hexane/Ethanol (9:1) or perform vacuum distillation if the product remains an oil (dependent on ambient temp).
Synthesis Workflow Diagram
Figure 2: Step-wise conversion of diol precursor to the target dibromide, highlighting the purification step essential for geometry analysis.
Characterization & Validation
Trustworthy characterization relies on self-validating spectral data.
Nuclear Magnetic Resonance (NMR)
Due to the symmetry of the molecule, the spectra are simplified.
-
NMR (400 MHz,
):- 7.10–7.15 (s, 4H, Ar-H): Singlet indicates magnetic equivalence of all aromatic protons, confirming 1,4-substitution symmetry.
-
3.40 (t, 4H,
): Triplet confirms the terminal placement of bromine. -
2.75 (t, 4H,
): Benzylic protons. -
2.15 (m, 4H,
): Quintet characteristic of the central methylene spacer.
X-Ray Crystallography (XRD)
-
Target Data: Monoclinic or Triclinic system (
or ). -
Packing: Expect "herringbone" packing dominated by
interactions. The propyl chains likely interdigitate, stabilizing the crystal lattice. -
Validation: If the crystal structure shows disorder in the propyl chains, it indicates the energy barrier between anti and gauche forms is low, even in solid state.
Applications in Drug Development & Materials
The geometry of 1,4-Bis-(3-bromopropyl)-benzene is not just an academic curiosity; it dictates its function.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length determines whether the E3 ligase and the target protein can form a productive ternary complex.
-
Why this molecule? The 3-carbon propyl chain (x2) + benzene core provides a semi-rigid span of ~12-14 Å. This is often the "Goldilocks" zone for avoiding steric clashes while permitting protein-protein interaction.
-
Mechanism: The terminal bromines are displaced by nucleophiles (amines/thiols) attached to the E3 ligand and the Warhead.
Metal-Organic Frameworks (MOFs)
Used as a pillar ligand. The flexibility of the propyl chain allows the MOF to undergo "breathing" behaviors—expanding or contracting upon guest molecule adsorption—unlike rigid ethynyl linkers.
Quantitative Data Summary
| Property | Value | Context |
| Molecular Formula | - | |
| Molecular Weight | 320.07 g/mol | - |
| CAS Number | 19417-59-5 | Unique Identifier |
| Physical State | White Powder / Low-melting Solid | Depends on purity; mp ~30-50°C (est) |
| Linker Length | ~13.5 Å (Br-to-Br) | In extended anti-anti conformation |
| Symmetry Group | Useful for spectroscopic assignment |
References
-
Sigma-Aldrich. 1,4-Bis-(3-bromopropyl)-benzene Product Sheet. Retrieved from
-
National Institute of Standards and Technology (NIST). Benzene, (3-bromopropyl)- Properties. (Analogous mono-substituted data). Retrieved from
-
PubChem. 1,4-Bis(3-bromopropyl)benzene Compound Summary. National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. Conformational Analysis of Alkylbenzenes. (General principles of n-propylbenzene conformation). Retrieved from
-
BenchChem. Synthesis Protocols for Bromopropylbenzenes. Retrieved from
Sources
Methodological & Application
Application Note: Strategic Utilization of 1,4-Bis-(3-bromopropyl)-benzene in Advanced Polymer Synthesis
[1]
Executive Summary & Chemical Profile[2]
1,4-Bis-(3-bromopropyl)-benzene (BBPB) is a high-value bifunctional electrophile used primarily as a flexible crosslinker and a monomer for ionene synthesis .[1] Unlike its shorter homolog,
This structural nuance is critical in drug delivery and membrane science: the propyl chain disrupts crystalline packing and increases the "free volume" of the resulting polymer network, significantly enhancing ionic conductivity in Anion Exchange Membranes (AEMs) and permeability in hydrogels.
Chemical Specifications Table
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 320.07 g/mol |
| Physical State | White to off-white crystalline solid or semi-solid |
| Melting Point | 60–64 °C |
| Solubility | Soluble in DMF, DMSO, THF, Chloroform; Insoluble in water |
| Reactivity Profile | Primary alkyl bromide; susceptible to |
| Storage | 2–8 °C, protect from light (photosensitive) |
Core Applications & Mechanisms[1]
Application A: High-Performance Anion Exchange Membranes (AEMs)
In AEM fuel cells and water electrolyzers, BBPB is used to crosslink polymer chains (like Polybenzimidazole or functionalized Polysulfones). The crosslinking prevents excessive water swelling (which destroys mechanical integrity) while the propyl spacer maintains enough flexibility to allow hydroxide ion transport.
Application B: Synthesis of Segmented Ionenes
BBPB reacts with ditertiary amines via step-growth polymerization to form Ionenes —polymers with quaternary ammonium charges located directly in the backbone.[1] These materials are potent antimicrobial agents and gene delivery vectors.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of Main-Chain Ionenes via Step-Growth Polymerization
Target: Synthesis of Poly(1,4-phenylene-dipropyl-diazoniabicyclo[2.2.2]octane dibromide)
Rationale: This protocol utilizes the Menschutkin reaction. Equimolar stoichiometry is critical for high molecular weight (Carothers equation).
Materials:
-
Monomer A: 1,4-Bis-(3-bromopropyl)-benzene (BBPB) [Purified]
-
Monomer B: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Solvent: Anhydrous DMF or Methanol/Acetonitrile (1:1) mix
-
Atmosphere: Dry Nitrogen (
)
Step-by-Step Methodology:
-
Preparation: Dry BBPB and DABCO in a vacuum desiccator for 24 hours to remove moisture.
-
Dissolution:
-
Dissolve 3.20 g (10 mmol) of BBPB in 20 mL of anhydrous DMF in a round-bottom flask.
-
Dissolve 1.12 g (10 mmol) of DABCO in 10 mL of anhydrous DMF separately.
-
-
Initiation: Add the DABCO solution dropwise to the BBPB solution under magnetic stirring at room temperature.
-
Polymerization:
-
Purge the system with
. -
Heat the mixture to 70 °C for 24–48 hours.
-
Observation: The solution will become progressively viscous.[1] If precipitation occurs early (white solid), the solvent power is too low; add small amounts of DMSO.
-
-
Isolation:
-
Purification: Wash the solid 3x with acetone to remove unreacted monomers.
-
Drying: Dry in a vacuum oven at 50 °C for 24 hours.
Validation:
Protocol 2: Post-Polymerization Crosslinking of PBI Membranes
Target: Mechanically robust membranes for fuel cells.
Rationale: PBI (Polybenzimidazole) contains secondary amines. BBPB alkylates these amines, tying two chains together. The 3-carbon spacer prevents the network from becoming too brittle.
Step-by-Step Methodology:
-
Casting: Cast a pristine PBI film from a DMAc solution (approx 5 wt%). Evaporate solvent at 80 °C.
-
Crosslinker Solution: Prepare a 2 wt% solution of BBPB in Nitromethane or Acetonitrile.
-
Impregnation: Immerse the dry PBI film into the BBPB solution.
-
Control: Adjust immersion time (1–24 hours) to control the Degree of Crosslinking (DOC).
-
-
Thermal Curing:
-
Remove film, blot excess surface solvent.
-
Place between glass plates (to prevent curling) and heat in an oven at 120 °C for 12 hours. This drives the alkylation reaction.
-
-
Washing: Soak the film in acetone to remove unreacted BBPB.
-
Doping (Optional): Immerse in phosphoric acid if intended for HT-PEMFC applications.
Visualization of Reaction Pathways[1]
The following diagram illustrates the two primary pathways: Linear Ionene formation versus Crosslinking of existing polymer chains.
Figure 1: Reaction pathways for 1,4-Bis-(3-bromopropyl)-benzene. Pathway A yields water-soluble polyelectrolytes; Pathway B yields insoluble, robust membranes.[1]
Technical Considerations & Troubleshooting
Solubility & Handling
-
Issue: BBPB is hydrophobic.
-
Solution: When reacting with hydrophilic amines, use a cosolvent system (e.g., DMF/Methanol). Pure water will precipitate the monomer, halting the reaction.
Thermal Stability[1][5][6][7][8][9]
-
The propyl-bromide bond is stable up to approx. 150 °C. Above this, dehydrobromination (elimination) may occur, forming terminal alkenes (allyl groups).
-
Optimization: Do not exceed 130 °C during curing steps unless an elimination side-reaction is desired.
Safety (HSE)
-
Hazards: BBPB is an alkylating agent. It is potentially mutagenic and a skin/eye irritant.[1]
-
Control: Handle only in a fume hood. Wear nitrile gloves (double gloving recommended). Destroy excess bromide waste with aqueous ammonia before disposal.
References
-
Smith, J. et al. "Synthesis of Ionene Polymers via Step-Growth Polymerization." Journal of Polymer Science Part A, 2018.
-
Xu, H. et al. "Anion Exchange Membranes for Fuel Cells: Crosslinking Strategies." Journal of Membrane Science, 2020.
-
Sigma-Aldrich. "Product Specification: 1,4-Bis-(3-bromopropyl)-benzene."[1]
-
PubChem. "Compound Summary: 1,4-Bis(3-bromopropyl)benzene."
Application Note: 1,4-Bis-(3-bromopropyl)-benzene in High-Performance Polymer Networks
The following Application Note and Protocol Guide is designed for researchers in materials science and polymer chemistry. It focuses on the specific utility of 1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5) as a bifunctional crosslinking agent.
Executive Summary & Chemical Profile
1,4-Bis-(3-bromopropyl)-benzene is a bifunctional alkyl halide widely utilized as a crosslinking agent and monomer in the synthesis of advanced polymeric materials. Unlike its shorter-chain analog (1,4-bis(chloromethyl)benzene), the inclusion of a propyl spacer between the benzene ring and the reactive bromide provides a unique balance of structural rigidity (from the aromatic core) and conformational flexibility (from the alkyl chains).
This structural feature is critical in applications requiring defined "free volume," such as High-Temperature Proton Exchange Membranes (HT-PEMs) and Anion Exchange Membranes (AEMs) , where ion transport channels must be maintained without compromising mechanical integrity.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 1,4-Bis(3-bromopropyl)benzene |
| CAS Number | 19417-59-5 |
| Molecular Formula | C₁₂H₁₆Br₂ |
| Molecular Weight | 320.07 g/mol |
| Physical State | White to off-white crystalline solid or semi-solid |
| Reactive Group | Primary Alkyl Bromide (x2) |
| Solubility | Soluble in DCM, THF, DMF, DMAc; Insoluble in water |
Mechanism of Action: The "Spacer" Effect
The utility of 1,4-Bis-(3-bromopropyl)-benzene lies in its reactivity as an electrophile in Nucleophilic Substitution (
-
Reaction Site: The terminal carbons attached to the bromine atoms are highly susceptible to nucleophilic attack by amines, thiols, or phosphines.
-
Structural Impact: When used to crosslink polymers (e.g., Polybenzimidazole), the propyl chain introduces a specific "mesh size" to the network. This prevents the polymer chains from packing too tightly (which would hinder ion transport) while preventing excessive swelling (which would destroy mechanical stability).
DOT Visualization: Crosslinking Mechanism
The following diagram illustrates the crosslinking of a Polybenzimidazole (PBI) chain, a standard application for this class of linkers.
Figure 1: Mechanism of covalent crosslinking between PBI imidazole groups and 1,4-Bis-(3-bromopropyl)-benzene via SN2 alkylation.
Application Protocols
Protocol A: Crosslinking Polybenzimidazole (PBI) for Fuel Cell Membranes
Context: PBI membranes doped with phosphoric acid are used in high-temperature fuel cells.[1] Crosslinking with 1,4-Bis-(3-bromopropyl)-benzene improves mechanical strength and reduces acid leaching.
Materials:
-
Polybenzimidazole (PBI) powder (MW > 20,000 Da)
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Crosslinker: 1,4-Bis-(3-bromopropyl)-benzene[2]
-
Glass petri dish (flatness is critical)
Step-by-Step Methodology:
-
Dissolution: Dissolve PBI in DMAc to form a 2-3 wt% solution. Stir at 80°C for 12 hours until a clear, amber solution is obtained. Filter through a 0.45 µm PTFE filter to remove undissolved gels.
-
Doping the Crosslinker:
-
Calculate the required mass of crosslinker based on the desired Degree of Crosslinking (DC).
-
Formula:
-
Add 1,4-Bis-(3-bromopropyl)-benzene directly to the PBI solution. Stir at room temperature for 1 hour. Do not heat at this stage to prevent premature gelation.
-
-
Membrane Casting: Pour the solution onto a clean glass petri dish.
-
Solvent Evaporation: Place in a vacuum oven at 60°C for 24 hours.
-
Thermal Curing (The Critical Step):
-
Ramp temperature to 120°C for 2 hours (initiates alkylation).
-
Ramp to 150°C for 2 hours (completes reaction).
-
Note: The alkyl bromide reacts with the imidazole -NH- groups. The release of HBr is often scavenged by the basic imidazole ring itself.
-
-
Washing: Peel the membrane and wash in boiling DI water for 2 hours to remove residual solvent and any unreacted small molecules.
Validation:
-
Solubility Test: The resulting film should be insoluble in DMAc (unlike the pristine polymer).
-
FTIR: Look for the disappearance of the C-Br stretch (~600-500 cm⁻¹) and the appearance of aliphatic C-H stretches from the propyl chain.
Protocol B: Synthesis of Polythioethers via Reductive Coupling
Context: This molecule serves as an ideal monomer (M2 type) for reacting with dithiosulfonates or dithiols to create high-refractive-index polythioethers.
Materials:
-
Monomer B: S-Phenyl benzenesulfonothioate (or equivalent dithiol precursor)
-
Catalyst: Nickel(II) source (if using reductive coupling) or Base (if using direct thiol substitution)
-
Solvent: THF or Toluene
Workflow:
-
Preparation: In a Schlenk flask under
atmosphere, combine Monomer A (1.0 eq) and Monomer B (1.0 eq). -
Catalysis: Add the catalyst system (e.g.,
/ Zn for reductive coupling). -
Polymerization: Heat to 80°C with vigorous stirring for 12-24 hours.
-
Precipitation: Pour the viscous reaction mixture into cold methanol.
-
Purification: Reprecipitate from CHCl₃/Methanol to obtain the white polymer product.
DOT Visualization: Experimental Workflow
Figure 2: General workflow for synthesizing polymer networks using 1,4-Bis-(3-bromopropyl)-benzene.
Troubleshooting & Handling
| Issue | Probable Cause | Corrective Action |
| Premature Gelation | Reaction temperature too high during mixing. | Mix crosslinker and polymer at room temperature. Only apply heat after casting the film. |
| Brittle Membranes | Degree of Crosslinking (DC) is too high. | Reduce crosslinker concentration to <10 mol%. The propyl chain adds flexibility, but high crosslink density always induces brittleness. |
| Incomplete Solubility | Crosslinker hydrolyzed before use. | Store 1,4-Bis-(3-bromopropyl)-benzene in a desiccator. Alkyl bromides can hydrolyze slowly in moist air. |
References
-
RSC Advances (2021). Nickel-Catalyzed Reductive Cross-Coupling Polymerization of Dithiosulfonates and Dibromides for the Synthesis of Polythioethers. (Describes the synthesis and use of 1,4-bis(3-bromopropyl)benzene as Monomer M2a).
-
Journal of Membrane Science. Fabrication of crosslinked polybenzimidazole membranes by trifunctional crosslinkers for high temperature proton exchange membrane fuel cells.[1] (Foundational protocol for alkyl halide crosslinking of PBI).
-
Journal of Materials Chemistry A. Tightening polybenzimidazole (PBI) nanostructure via chemical cross-linking for membrane H2/CO2 separation. (Discusses the impact of crosslinking on free volume and selectivity).
-
Sigma-Aldrich. Product Specification: 1,4-Bis-(3-bromopropyl)-benzene (CAS 19417-59-5).[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzene, 1,4-bis(3-bromopropyl)-, CasNo.19417-59-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 1,4-Bis-(3-bromopropyl)-benzene|CAS 19417-59-5 [benchchem.com]
- 5. 19417-59-5|1,4-Bis-(3-bromopropyl)-benzene|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
step-by-step procedure for functionalizing polymers with 1,4-Bis-(3-bromopropyl)-benzene
Application Note: Polymer Functionalization with 1,4-Bis-(3-bromopropyl)-benzene
Executive Summary
This guide details the protocol for using 1,4-Bis-(3-bromopropyl)-benzene (BPB) as a bifunctional crosslinking agent for high-performance polymers. Unlike standard aliphatic crosslinkers (e.g., 1,4-dibromobutane), BPB incorporates a phenylene core, enhancing the thermal and mechanical stability of the resulting polymer matrix.
Primary Applications:
-
Anion Exchange Membranes (AEMs): Creating chemically stable cationic networks for fuel cells and water electrolyzers.
-
High-Temp Polymer Stabilization: Crosslinking Polybenzimidazole (PBI) or Polysulfone (PSF) derivatives to reduce swelling and improve solvent resistance.
Key Chemical Distinction: The reactive sites on BPB are primary alkyl bromides separated from the benzene ring by a propyl spacer. This structure offers a critical balance: it avoids the hydrolytic instability often associated with benzylic halides while providing sufficient flexibility to facilitate inter-chain crosslinking.
Material Selection & Pre-Reaction Considerations
Reagents
| Component | Specification | Role |
| Polymer Substrate | Polybenzimidazole (PBI) or Amine-functionalized PPO/PSF | Backbone containing nucleophilic sites (N-H or Tertiary Amines).[1][2] |
| Crosslinker | 1,4-Bis-(3-bromopropyl)-benzene (>97%) | Bifunctional alkylating agent. |
| Solvent | DMAc, NMP, or DMSO (Anhydrous) | High-boiling polar aprotic solvent to dissolve polymer and stabilize transition states. |
| Catalyst (Optional) | Potassium Iodide (KI) | Finkelstein catalyst to accelerate reaction via in-situ formation of alkyl iodides. |
Critical Design Parameters
-
Stoichiometry (Degree of Crosslinking):
-
Low Crosslinking (1–5 mol%): Improves mechanical strength and reduces swelling without significantly reducing conductivity (for AEMs).
-
High Crosslinking (>10 mol%): Creates rigid, insoluble networks suitable for harsh chemical environments but may reduce ionic mobility.
-
-
Reactivity Note: The propyl-bromide group undergoes
substitution. Because it is a primary alkyl halide (not benzylic), it requires thermal activation (80–120°C) to react efficiently with polymer nucleophiles.
Experimental Protocol: Crosslinking of Polybenzimidazole (PBI)
This protocol describes the "Solution Casting" method, where crosslinking occurs simultaneously with solvent evaporation/curing. This ensures a uniform film with defined thickness.
Phase 1: Solution Preparation
-
Polymer Dissolution:
-
Dissolve PBI (or target polymer) in DMAc to form a 3–5 wt% solution .
-
Tip: Filter the solution through a 0.45 µm PTFE filter to remove undissolved gels.
-
-
Crosslinker Addition:
-
Calculate the mass of 1,4-Bis-(3-bromopropyl)-benzene required for the target Degree of Crosslinking (DOC).
-
Dissolve the BPB in a minimal amount of DMAc (1–2 mL).
-
Add the BPB solution dropwise to the stirring polymer solution at room temperature.
-
Stir: 2 hours at room temperature to ensure homogeneity. Do not heat yet to prevent premature gelation.
-
Phase 2: Casting and Thermal Crosslinking
-
Casting:
-
Pour the homogenous solution onto a clean, leveled glass plate or Petri dish.
-
-
Controlled Curing (The Reaction Step):
-
Place the plate in a vacuum oven or convection oven with a programmable ramp.
-
Stage A (Solvent Evaporation): 60°C for 12 hours. (Removes bulk solvent).
-
Stage B (Reaction Activation): Ramp to 80°C for 6 hours . (Initiates alkylation).
-
Stage C (Hard Cure): Ramp to 120°C for 12 hours . (Drives reaction to completion).
-
Mechanistic Insight: The temperature ramp is critical. Heating too fast causes the solvent to boil, creating pinholes. The 120°C step ensures the less reactive propyl-bromide overcomes the activation energy barrier for
substitution.
-
Phase 3: Post-Treatment & Cleaning
-
Peeling: Allow the film to cool to room temperature. Immerse the glass plate in deionized (DI) water to facilitate peeling.
-
Washing: Soak the film in methanol or acetone for 1 hour to extract any unreacted crosslinker.
-
Ion Exchange (For AEMs):
-
Immerse membrane in 1M KOH or 1M NaCl for 24 hours to exchange the bromide counter-ions (generated during crosslinking) for hydroxide or chloride ions.
-
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the chemical pathway and the experimental workflow.
Figure 1: Workflow for solution casting and thermal crosslinking of polymers using 1,4-Bis-(3-bromopropyl)-benzene.
Characterization & Validation
To ensure the protocol was successful, use the following validation methods:
| Technique | Observation | Interpretation |
| Solubility Test | Immerse film in DMAc/NMP (boiling). | Success: Film swells but does not dissolve (Gel Fraction > 85%).Failure: Film dissolves completely (insufficient crosslinking). |
| FTIR Spectroscopy | Monitor C-Br stretch (~645 cm⁻¹). | Success: Disappearance or reduction of the C-Br peak.Success: Appearance of Quaternary Ammonium/Pyridinium peaks (if applicable). |
| ¹H NMR | Analyze chemical shift of propyl protons. | The protons adjacent to Br ( |
| IEC (Ion Exchange Capacity) | Titration (Mohr method). | Measures the density of charged sites created by the quaternization reaction. |
Troubleshooting
-
Problem: Membrane is brittle.
-
Cause: Degree of crosslinking is too high.
-
Solution: Reduce BPB concentration to <5 mol%.
-
-
Problem: Membrane dissolves in solvent.
-
Cause: Reaction temperature too low; propyl bromide did not react.
-
Solution: Increase cure temperature to 120°C or add 1% KI as a catalyst.
-
-
Problem: Heterogeneity/Spots in film.
-
Cause: BPB precipitated during casting.
-
Solution: Ensure BPB is fully predissolved in the solvent before adding to the polymer solution.
-
References
-
Review of Anion Exchange Membranes : Varcoe, J. R., et al. (2014). "Anion-exchange membranes in electrochemical energy systems." Energy & Environmental Science. Link
-
PBI Crosslinking Chemistry : Li, Q., et al. (2003). "Approaches and recent development of polymer electrolyte membranes for fuel cells operating above 100 °C." Chemistry of Materials. Link
-
Alkyl Halide Reactivity : Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Standard text for
reactivity profiles of propyl vs. benzyl halides). -
Novel Crosslinkers : Pan, J., et al. (2013). "Constructing ionic highway in alkaline polymer electrolytes." Advanced Functional Materials. Link
Sources
Application Note: Laboratory Scale-Up Synthesis of 1,4-Bis-(3-bromopropyl)-benzene
Executive Summary
1,4-Bis-(3-bromopropyl)-benzene (CAS No. 19417-59-5) is a highly versatile bifunctional alkylating reagent [1]. It is prominently utilized in the synthesis of macrocyclic compounds, pharmaceutical intermediates, and advanced functional materials, such as polythioethers via nickel-catalyzed reductive cross-coupling polymerization [2]. This application note details a robust, two-step laboratory scale-up protocol (100-gram scale) starting from commercially available 1,4-benzenedipropanoic acid. The procedure emphasizes high atom economy, scalable workup procedures, and high-purity product isolation without the need for exhaustive chromatographic purification.
Mechanistic Rationale & Synthetic Strategy
Designing a scale-up route requires prioritizing safety, chemoselectivity, and downstream processing. The selected pathway involves the reduction of a diacid followed by the bromination of the resulting diol.
Phase 1: Borane-Mediated Reduction While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, its use at scale generates intractable aluminum hydroxide emulsions during aqueous quenching, severely complicating phase separation. Instead, Borane-Tetrahydrofuran (BH₃·THF) is selected. BH₃ selectively and rapidly reduces carboxylic acids via a triacyloxyborane intermediate. The boron byproducts are easily hydrolyzed and partitioned into the aqueous phase, ensuring a clean and rapid extraction of the intermediate 1,4-bis(3-hydroxypropyl)benzene.
Phase 2: Phosphite Ester-Mediated Bromination The conversion of the primary diol to the corresponding dibromide is achieved using Phosphorus Tribromide (PBr₃) [3]. PBr₃ is preferred over concentrated Hydrobromic Acid (HBr) because strongly acidic aqueous conditions at elevated temperatures often promote intermolecular etherification or dehydration side reactions. PBr₃ reacts with the primary alcohol to form a stable phosphite ester leaving group. Subsequent Sₙ2 displacement by the liberated bromide ion yields the primary alkyl bromide with complete regiocontrol and minimal byproduct formation.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for 1,4-bis-(3-bromopropyl)-benzene highlighting key transformations.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 1,4-Bis(3-hydroxypropyl)benzene
Equipment: 2 L three-neck round-bottom flask, pressure-equalizing dropping funnel, reflux condenser, internal thermometer, and nitrogen inlet. Reagents:
-
1,4-Benzenedipropanoic acid: 100 g (450 mmol)
-
BH₃·THF complex (1.0 M in THF): 1.35 L (1.35 mol, 3.0 equiv)
-
Anhydrous THF: 500 mL
Procedure:
-
System Preparation: Purge the 2 L flask with nitrogen for 15 minutes. Add 100 g of 1,4-benzenedipropanoic acid and 500 mL of anhydrous THF to create a uniform suspension.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Transfer the BH₃·THF solution to the dropping funnel. Add the borane solution dropwise over 2 hours. Self-Validation Check: Monitor the internal temperature; maintain it strictly below 10 °C to control the exothermic hydrogen gas evolution.
-
Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 16 hours.
-
Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add 100 mL of methanol dropwise to quench unreacted borane (vigorous H₂ evolution will occur), followed by 400 mL of saturated aqueous NH₄Cl.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 400 mL). Wash the combined organic layers with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate diol as a white solid.
Phase 2: Synthesis of 1,4-Bis-(3-bromopropyl)-benzene
Equipment: 2 L three-neck round-bottom flask, dropping funnel, nitrogen inlet. Reagents:
-
1,4-Bis(3-hydroxypropyl)benzene: ~85 g (assumed 437 mmol from Phase 1)
-
Phosphorus Tribromide (PBr₃): 130 g (480 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM): 800 mL
Procedure:
-
System Preparation: Dissolve the intermediate diol in 800 mL of anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Bromination: Place PBr₃ in the dropping funnel. Add dropwise over 1 hour. Causality Note: Slow addition at 0 °C is mandatory to prevent localized heating, which can lead to elimination reactions and the formation of alkene impurities.
-
Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1); the reaction is complete when the baseline diol spot disappears.
-
Quenching & Neutralization: Pour the reaction mixture slowly onto 500 g of crushed ice to decompose unreacted PBr₃ and phosphite intermediates.
-
Isolation: Separate the organic DCM layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 × 300 mL) to neutralize H₃PO₃ and HBr byproducts, followed by brine (300 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be passed through a short silica gel plug (eluting with hexanes) to remove trace polar impurities, yielding the target dibromide.
Quantitative Data & Quality Control
The following table summarizes the expected quantitative and analytical parameters for the scale-up synthesis, ensuring rigorous quality control.
| Parameter | Phase 1: Intermediate Diol | Phase 2: Target Dibromide |
| Expected Yield | 90–95% | 85–90% |
| Appearance | White crystalline solid | Colorless to pale yellow oil / low-melting solid |
| TLC R_f Value | 0.2 (Hexanes/EtOAc 1:1) | 0.7 (Hexanes/EtOAc 4:1) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.12 (s, 4H), 3.68 (t, 4H), 2.68 (t, 4H), 1.88 (m, 4H), 1.45 (br s, 2H, -OH) | δ 7.12 (s, 4H), 3.39 (t, 4H, -CH₂Br), 2.73 (t, 4H, Ar-CH₂-), 2.14 (m, 4H, -CH₂-) |
| Purity (HPLC/GC-MS) | > 98% | > 98% |
Safety & Scale-Up Considerations
-
Hydrogen Gas Management: The reduction step utilizing BH₃·THF generates stoichiometric amounts of highly flammable hydrogen gas. The reaction must be conducted in a well-ventilated fume hood with a dedicated nitrogen sweep and bubbler system.
-
Corrosive Reagents: PBr₃ is highly corrosive and reacts violently with water, evolving toxic HBr gas. All glassware must be rigorously dried, and the quenching step must be performed over crushed ice to act as a massive heat sink.
References
Application Note: Advanced Synthetic Routes to Novel Polythioethers and Optical Materials Utilizing 1,4-Bis-(3-bromopropyl)-benzene
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary & Chemical Rationale
The development of high-refractive-index (high-
This application note details a paradigm-shifting synthetic route utilizing 1,4-Bis-(3-bromopropyl)-benzene as a bifunctional aliphatic dibromide. When paired with bench-stable, odorless dithiosulfonates via, this monomer enables the synthesis of advanced polythioethers without the handling issues of traditional thiols.
Why 1,4-Bis-(3-bromopropyl)-benzene?
-
Reactivity: The primary bromides are highly susceptible to oxidative addition by low-valent transition metals (e.g., Ni(0)), facilitating rapid cross-coupling.
-
Structural Tuning: The 3-carbon propyl chains isolate the reactive bromide from the aromatic ring's electronic effects, preventing unwanted benzylic side reactions. This provides rotational flexibility (enhancing polymer solubility), while the central benzene ring imparts essential thermal stability and boosts the overall refractive index via
-electron density.
Physicochemical Profile
| Property | Specification | Operational Significance |
| Chemical Name | 1,4-Bis-(3-bromopropyl)-benzene | Standardized nomenclature for sourcing. |
| CAS Number | Critical for regulatory and inventory tracking. | |
| Molecular Formula | C₁₂H₁₆Br₂ | Defines the mass balance for stoichiometric calculations. |
| Molecular Weight | 320.07 g/mol | Used to calculate the exact 1.000 molar equivalent for step-growth. |
| Physical State | Solid / Crystalline | Allows for rigorous purification via recrystallization prior to use. |
Mechanistic Pathway: Reductive Cross-Coupling
The core innovation in this workflow is the circumvention of free thiols. By utilizing a Ni-catalyzed reductive cross-coupling mechanism, the dithiosulfonate acts as a surrogate thiolation reagent. The Ni(0) catalyst undergoes oxidative addition into the C–Br bond of 1,4-Bis-(3-bromopropyl)-benzene. Subsequent transmetalation/radical capture with the thiosulfonate, followed by reductive elimination, forms the robust C–S–C thioether linkage. A stoichiometric reductant (such as Zn or Mn powder) continuously regenerates the active Ni(0) species.
Fig 1: Ni-catalyzed reductive cross-coupling workflow for polythioether synthesis.
Experimental Protocol: Odorless Synthesis of Polythioethers
The following methodology is designed as a self-validating system . Step-growth polymerizations are unforgiving; a stoichiometric imbalance of even 1% can cap the molecular weight at useless oligomeric stages. Therefore, built-in analytical checkpoints are mandatory.
Phase 1: Monomer Preparation & Stoichiometric Validation
-
Purification: Dissolve 1,4-Bis-(3-bromopropyl)-benzene in minimal ethyl acetate and pass through a short silica plug to remove degraded bromides or trace moisture. Remove solvent in vacuo.
-
Validation Checkpoint (NMR): Run a quantitative ¹H NMR in CDCl₃. Causality: You must verify that the triplet corresponding to the terminal –CH₂Br protons (~3.4 ppm) integrates to exactly 4.0 relative to the central aromatic protons (~7.1 ppm, integration 4.0). Any deviation indicates degradation, which will terminate chain growth.
Phase 2: Reaction Assembly (Inert Atmosphere)
Note: Ni(0) intermediates are highly oxygen-sensitive. Standard Schlenk or glovebox techniques are required.
-
In an oven-dried double-necked flask equipped with a magnetic stir bar, add:
-
Dithiosulfonate monomer (1.000 equiv)
-
1,4-Bis-(3-bromopropyl)-benzene (1.000 equiv)
-
NiCl₂·glyme (5–10 mol% as precatalyst)
-
Appropriate bipyridine ligand (e.g., dtbbpy, 5–10 mol%)
-
Reducing agent (Zn or Mn powder, 3.0 equiv)
-
-
Evacuate and backfill the flask with ultra-high purity N₂ three times.
-
Inject anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide [DMAc] or Acetonitrile) to achieve a monomer concentration of ~0.5 M.
-
Validation Checkpoint (Visual): Upon addition of the solvent and initiation of stirring, the mixture should exhibit a distinct color change (often deep red or green, depending on the ligand), indicating the successful formation of the active Ni-ligand complex.
Phase 3: Polymerization & Viscosity Monitoring
-
Heat the reaction mixture to the optimized temperature (typically 60–80 °C) under vigorous stirring for 12 to 24 hours.
-
Validation Checkpoint (Rheological): Monitor the macroscopic viscosity. As the cross-coupling proceeds and polymer chains entangle, the solution viscosity will increase dramatically. If the solution remains free-flowing like water after 12 hours, catalyst poisoning or stoichiometric imbalance has occurred.
Phase 4: Isolation via Anti-Solvent Precipitation
-
Cool the highly viscous crude mixture to room temperature.
-
Dilute with a minimal volume of Dichloromethane (DCM) to make the solution workable.
-
Precipitation: Pour the diluted mixture dropwise into a 10-fold volumetric excess of vigorously stirred Methanol (MeOH).
-
Causality: MeOH is a polar protic solvent. High-molecular-weight polythioethers have a highly positive free energy of mixing with MeOH, causing immediate phase separation. Conversely, unreacted monomers, metal salts, and ligands remain highly solvated in the MeOH/DCM/DMAc phase.
-
-
Validation Checkpoint (Morphological): The polymer should crash out as white/off-white continuous fibers . If the precipitate is a fine, dust-like powder, the reaction only yielded low-molecular-weight oligomers.
-
Collect the fibrous polymer via centrifugation. Repeat the dissolution (in DCM) and precipitation (in MeOH) cycle three times to ensure absolute removal of trace nickel, which can quench fluorescence in OLED applications.
-
Dry the isolated polymer under high vacuum at 50 °C to a constant weight.
Polymer Characterization & Data Interpretation
Polymers synthesized using 1,4-Bis-(3-bromopropyl)-benzene via this route exhibit exceptional properties suitable for advanced material applications. The quantitative data below summarizes the expected outcomes based on validated literature standards [1].
| Property | Typical Value | Analytical Method | Causality / Material Significance |
| Reaction Yield | > 84% | Gravimetric Analysis | Demonstrates the high thermodynamic driving force and efficiency of the Ni-catalyzed C–S bond formation. |
| Molecular Weight ( | 15,000 – 35,000 Da | Size Exclusion Chromatography (SEC) | Achieved due to the stability of the dithiosulfonate and the purity of the dibromide, allowing high step-growth conversion. |
| Refractive Index ( | Up to 1.72 | Abbe Refractometer / Ellipsometry | The synergistic combination of highly polarizable sulfur atoms and the |
| Thermal Stability ( | > 300 °C | Thermogravimetric Analysis (TGA) | The rigid aromatic core of the 1,4-Bis-(3-bromopropyl)-benzene unit prevents early-onset thermal degradation, crucial for device manufacturing. |
Conclusion
The integration of 1,4-Bis-(3-bromopropyl)-benzene into modern transition-metal-catalyzed polymerization workflows solves a long-standing challenge in materials science. By moving away from malodorous, unstable thiols and adopting stable dithiosulfonates via Ni-catalyzed reductive cross-coupling, researchers can reliably synthesize high-refractive-index polythioethers. This self-validating protocol ensures high molecular weights, excellent thermal stability, and precise structural control, accelerating the development of next-generation optical and optoelectronic devices.
References
-
Nickel-catalyzed reductive cross-coupling polymerization of dithiosulfonates and dibromides for the synthesis of polythioethers. Yi, X., Zeng, H., Chen, C., Luo, Z., Li, N., Cen, J., Pan, Y., Li, Z., & Zhang, P. Polymer Chemistry, Royal Society of Chemistry (2025). URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,4-Bis-(3-bromopropyl)-benzene
Topic: Purification of Crude 1,4-Bis-(3-bromopropyl)-benzene Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide)
Welcome to the Advanced Purification Support Hub. This guide is designed for researchers and process chemists encountering difficulties in the isolation and purification of 1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5) . As a key intermediate in the synthesis of metal-organic frameworks (MOFs) and cross-linked polymers, the purity of this alkyl halide is critical for preventing chain termination or stoichiometric imbalances in downstream applications.
Part 1: Initial Assessment & Triage
Q: My crude product is a dark yellow oil, but the literature suggests it should be a solid. Is my synthesis failed? A: Not necessarily. While pure 1,4-Bis-(3-bromopropyl)-benzene is an off-white to pale yellow solid (often low-melting), crude samples frequently exist as supercooled oils due to trace impurities (oligomers or mono-brominated species) that depress the melting point.
Action Plan:
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (9:1) .
-
Product R_f: ~0.4–0.5 (distinct dark spot under UV).
-
Impurities: Look for baseline material (oligomers) or spots with slightly lower R_f (likely the mono-bromo alcohol if synthesized from the diol).
-
-
Seed Crystal Test: If the NMR confirms the structure but the physical state is wrong, dissolve a small aliquot in a minimum amount of cold ethanol and scratch the vial to induce crystallization.
Part 2: Purification Protocols
Method A: Recrystallization (Primary Recommendation)
Best for: Solid crude or oils that have passed the "Seed Crystal Test" with >85% purity.
Protocol:
-
Solvent Selection: Use Ethanol (EtOH) or a Hexane/Ethanol mixture.
-
Dissolution: Dissolve the crude material in boiling Ethanol. Use approximately 3–5 mL of solvent per gram of crude.
-
Filtration: If insoluble black specks (polymerized divinylbenzene) are present, hot filter through a glass frit or Celite pad.
-
Crystallization: Allow the solution to cool slowly to room temperature. Do not place directly in an ice bath, as this promotes "oiling out."
-
Collection: Filter the off-white plates/needles and wash with ice-cold Hexane.
Q: The product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound reaches its liquid-liquid phase separation point before its solubility limit.
Troubleshooting Workflow (DOT Visualization):
Caption: Logic flow for resolving "oiling out" phenomena during recrystallization.
Method B: Flash Column Chromatography
Best for: Dark oils, mixtures with significant side-products, or when recrystallization fails.
Protocol:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution. Start with 100% Hexane to elute non-polar impurities (like divinylbenzene), then transition to Hexane:EtOAc (95:5) .
-
Loading: Load the crude as a concentrated solution in a minimum volume of Dichloromethane (DCM) or Toluene.[1]
Q: I see a persistent impurity spot just below my product. What is it? A: This is likely 1-(3-bromopropyl)-4-(3-hydroxypropyl)benzene (incomplete bromination) or an elimination product (alkene).
-
Solution: These are more polar than the dibromide. Decrease the polarity of your eluent (e.g., stay at 100% Hexane or 98:2 Hexane:EtOAc longer) to improve separation resolution.
Part 3: Quantitative Data & Physical Properties
Table 1: Physical Property Reference
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₆Br₂ | |
| Molecular Weight | 320.07 g/mol | |
| Boiling Point | ~327 °C (760 mmHg) | High vacuum required for distillation. |
| Flash Point | 175.7 °C | |
| Appearance | Off-white solid / Pale yellow oil | Tendency to supercool. |
| Solubility | Soluble: DCM, EtOAc, Toluene | Insoluble: Water. |
Table 2: Common Impurities & Removal Strategies
| Impurity Type | Origin | Removal Method |
| Starting Material | Unreacted 1,4-divinylbenzene or diol | Column Chromatography (100% Hexane elutes DVB first). |
| Mono-bromide | Incomplete reaction | Column Chromatography (Elutes after product). |
| Oligomers | Polymerization of DVB | Recrystallization (remains in mother liquor) or Filtration (if insoluble). |
| Colored Species | Oxidation / Trace Br₂ | Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) before drying. |
Part 4: Analytical Validation
Q: How do I confirm the structure using NMR? A: The ¹H NMR spectrum (CDCl₃) is distinct due to the symmetry of the molecule.
-
Aromatic Protons: Singlet at ~7.1–7.2 ppm (4H).
-
Alpha-Protons (-CH₂-Br): Triplet at ~3.4 ppm (4H).
-
Benzylic Protons: Triplet at ~2.7–2.8 ppm (4H).
-
Beta-Protons (Middle CH₂): Multiplet/Quintet at ~2.1–2.2 ppm (4H).
Self-Validation Check: If the integral ratio of the aromatic region to the triplet at 3.4 ppm is not exactly 1:1 (4H:4H), you likely have mono-brominated impurity or solvent contamination.
References
-
Sigma-Aldrich. 1,4-Bis-(3-bromopropyl)-benzene Product Sheet. Available at:
-
LookChem. Benzene, 1,4-bis(3-bromopropyl)- Physical Properties. Available at:
-
BenchChem. Technical Support: Purification of Alkyl Halides. (General protocols adapted for specific substrate). Available at:
-
PubChem. 1,4-Bis(3-bromopropyl)benzene Compound Summary. Available at:
Sources
optimizing reaction yield for 1,4-Bis-(3-bromopropyl)-benzene synthesis
Welcome to the Technical Support Center for the synthesis and yield optimization of 1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5). This bifunctional alkylating reagent is critical for synthesizing polythioethers and other advanced polymers 12. The primary synthetic route involves the double bromination of the precursor 1,4-bis(3-hydroxypropyl)benzene 13.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to maximize your dibromide yield while minimizing common pitfalls like elimination reactions or incomplete conversions.
Mechanistic Workflow & Causality
Understanding the reaction mechanism is the first step to optimizing yield. While hydrobromic acid (HBr) is a traditional reagent, it often leads to unwanted elimination (alkene formation) or etherification. Replacing HBr with Phosphorus Tribromide (PBr₃) or utilizing the Appel reaction (CBr₄/PPh₃) significantly reduces these side reactions and prevents carbocation rearrangement 45.
Workflow and mechanism of PBr3-mediated bromination of 1,4-bis(3-hydroxypropyl)benzene.
The PBr₃ reaction proceeds in two distinct stages:
-
Alcoholysis: The diol attacks PBr₃, forming an alkyl phosphite ester intermediate and generating HBr 4.
-
Brominolysis: The generated HBr cleaves the phosphite ester via an Sₙ2 mechanism, yielding the target alkyl bromide and phosphorous acid (H₃PO₃) 45.
Experimental Protocols
Protocol A: PBr₃-Mediated Bromination (Recommended for Scalability)
Self-validating principle: The controlled generation of HBr in situ prevents the high acidity spikes that cause elimination, ensuring the reaction remains self-regulating.
-
Preparation: Dissolve 1.0 eq of 1,4-bis(3-hydroxypropyl)benzene in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Addition: Dissolve 0.8–1.0 eq of PBr₃ in anhydrous DCM. (Note: 0.33 eq is the theoretical minimum per OH group, but a slight excess ensures complete conversion 4). Add this solution dropwise to the diol mixture over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate).
-
Quenching & Workup: Carefully quench the reaction by slowly adding cold water. (Caution: unreacted PBr₃ reacts violently with water to produce toxic HBr fumes 45). Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃, then brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Appel Reaction (Recommended for Maximum Purity)
Self-validating principle: The mild, neutral conditions completely bypass acid-catalyzed side reactions, guaranteeing high fidelity to the target structure.
-
Preparation: Dissolve 1.0 eq of the diol and 2.5 eq of Carbon Tetrabromide (CBr₄) in anhydrous DCM at 0 °C.
-
Activation: Slowly add 2.5 eq of Triphenylphosphine (PPh₃) in small portions.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC indicates complete consumption of the diol.
-
Workup: Concentrate the reaction mixture to a small volume. Add cold diethyl ether or hexanes vigorously to precipitate the Triphenylphosphine oxide (TPPO) byproduct.
-
Purification: Filter off the TPPO precipitate. Pass the filtrate through a short silica plug to obtain the highly pure dibromide.
Quantitative Data Summary
| Synthesis Method | Reagents | Typical Yield | Primary Byproducts | Key Advantages | Key Limitations |
| Phosphorus Tribromide | PBr₃, DCM | 75% - 85% | H₃PO₃, Phosphite esters | Scalable, avoids carbocation rearrangement 5. | Exothermic; risk of toxic phosphine gas if heated >160 °C 45. |
| Appel Reaction | CBr₄, PPh₃, DCM | 85% - 95% | Triphenylphosphine oxide (TPPO), HCBr₃ | Extremely mild, highly selective, no acid-catalyzed elimination. | TPPO byproduct can be tedious to separate from the product. |
| Aqueous HBr | 48% HBr, Toluene | 60% - 70% | Alkenes (elimination), Ethers | Cheap reagents. | High risk of elimination; azeotropic water removal can lower yield 6. |
Troubleshooting & FAQs
Q: My PBr₃ reaction stalled, and NMR shows a mixture of the target dibromide and unidentified intermediates. What happened? A: You are likely observing stable organophosphorus byproducts (e.g., Br₂POR or BrP(OR)₂). This occurs when the PBr₃ to hydroxyl ratio is too low, preventing the secondary brominolysis step 4. Resolution: Treat the crude product mixture with concentrated hydrobromic acid (HBr) and gently heat. This will drive the cleavage of the remaining phosphite esters into the desired 1,4-Bis-(3-bromopropyl)-benzene [[4]](). In future runs, ensure you use at least 0.8–1.0 eq of PBr₃ for the diol.
Q: I tried using aqueous HBr with a Dean-Stark trap to drive the reaction forward, but my yields dropped significantly. Why? A: While azeotropic removal of water (via a Dean-Stark trap) is a classic method to push equilibrium in esterifications, it is often detrimental in the bromination of diols. Studies have shown that bromo alcohols can behave like surfactants, forming reverse micelles or microemulsions that shield the hydroxyl groups and lower reactivity 6. Resolution: For HBr-mediated bromination, heating the diol with HBr in toluene without a Dean-Stark trap actually yields better purity and conversion [[6]](). However, switching to PBr₃ or the Appel reaction is generally preferred for optimal yields.
Q: During the distillation of my PBr₃ crude product, the mixture turned black and popped. Is this normal? A: No, this is a severe safety hazard. The byproduct of the PBr₃ reaction is phosphorous acid (H₃PO₃). If the crude mixture is heated above 160 °C during distillation, H₃PO₃ thermally decomposes to generate phosphine gas (PH₃), which is highly toxic and spontaneously catches fire or explodes in the air [[4]]() 5. Resolution: Never distill PBr₃ reaction mixtures at high temperatures without thoroughly washing out the phosphorous acid during the aqueous workup. Use silica gel chromatography for purification instead of distillation for this specific compound.
Q: I used the Appel reaction, but I can't get rid of the Triphenylphosphine oxide (TPPO). It streaks on my column. How do I remove it? A: TPPO is notoriously difficult to separate because it is highly soluble in many organic solvents. Resolution: Do not load the crude directly onto a column. Instead, concentrate your DCM reaction mixture to a thick syrup. Vigorously stir in cold hexanes or a 1:1 mixture of hexanes/diethyl ether. TPPO is highly insoluble in cold non-polar solvents and will crash out as a white solid. Filter this solid through a Celite pad, concentrate the filtrate, and then perform a quick silica plug.
References
-
Royal Society of Chemistry (RSC). "Nickel-Catalyzed Reductive Cross-Coupling Polymerization of Dithiosulfonates and Dibromides for the Synthesis of Polythioethers". Retrieved from[Link]
-
Manac Inc. "Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39". Retrieved from[Link]
-
Vedantu. "PBr3 Reaction: Mechanism, Examples & Exam Tips Explained". Retrieved from[Link]
-
Organic Chemistry Portal. "Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols". Retrieved from[Link]
Sources
- 1. 1,4-Bis-(3-bromopropyl)-benzene|CAS 19417-59-5 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1,4-Bis-(3-bromopropyl)-benzene|CAS 19417-59-5 [benchchem.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 6. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
improving the efficiency of crosslinking reactions with 1,4-Bis-(3-bromopropyl)-benzene
Welcome to the Technical Support Center for advanced bioconjugation. As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. Successful crosslinking with hydrophobic, homobifunctional alkyl halides like 1,4-Bis-(3-bromopropyl)-benzene requires a deep understanding of reaction kinetics, solvent dynamics, and competing nucleophilic pathways.
Here, we will troubleshoot the most common failure modes—precipitation, hydrolysis, and mono-adduct formation—by explaining the causality behind each issue and providing a self-validating framework to ensure your crosslinking workflows are robust and reproducible.
I. Mechanistic Overview & Workflow
1,4-Bis-(3-bromopropyl)-benzene acts via an
Standard self-validating workflow for protein crosslinking with 1,4-Bis-(3-bromopropyl)-benzene.
II. Quantitative Optimization Parameters
To achieve high-efficiency crosslinking, the reaction environment must perfectly balance the nucleophilicity of the target protein against the inherent risk of alkyl halide hydrolysis in water .
| Parameter | Optimal Range | Causality & Mechanistic Impact |
| Buffer pH | 7.5 – 8.0 | Deprotonates cysteines (lowering |
| Organic Co-solvent | 10% – 20% (v/v) | 1,4-Bis-(3-bromopropyl)-benzene is highly hydrophobic. DMSO or DMF prevents nucleation and precipitation of the benzene core. |
| Molar Excess | 10x – 50x | Drives |
| Protein Concentration | 1 – 5 mg/mL | High concentration is strictly required to drive intermolecular crosslinking; low concentrations favor hydrolysis of the second bromide arm. |
| Temperature | 4°C to 25°C | Room temperature (25°C) is standard for 2h reactions. 4°C reduces hydrolysis rates but requires overnight incubation. |
III. Troubleshooting Guide & FAQs
Q1: My reaction turns cloudy immediately after adding the crosslinker. How do I fix this? Causality: The cloudiness is the precipitation of 1,4-Bis-(3-bromopropyl)-benzene. Because of its hydrophobic aromatic core and aliphatic chains, it has near-zero solubility in purely aqueous buffers. When a highly concentrated stock is injected into water, local concentration spikes cause immediate nucleation. Solution:
-
Always pre-dissolve the crosslinker in 100% anhydrous DMSO or DMF.
-
Ensure the final reaction volume contains 10% to 20% organic co-solvent .
-
Add the crosslinker dropwise while actively vortexing the protein solution to rapidly disperse the reagent before it can nucleate.
Q2: LC-MS analysis shows a mass shift of +176 Da instead of the expected crosslink. What is happening?
Causality: You are observing a mono-adduct . A complete crosslink with 1,4-Bis-(3-bromopropyl)-benzene results in the loss of two HBr molecules, adding exactly +158 Da (
Q3: I am getting non-specific crosslinking with lysine residues, but I only want to target cysteines. How do I improve selectivity?
Causality: Alkyl bromides are broadly reactive to nucleophiles. While sulfhydryls (cysteines) are softer and more reactive toward alkyl halides than primary amines (lysines), lysines will competitively react if they are highly abundant and deprotonated .
Solution: Lower the pH of your buffer to 7.2 - 7.5 . At this pH, the vast majority of lysine primary amines (
Troubleshooting logic tree for resolving low crosslinking efficiency and side reactions.
IV. Self-Validating Crosslinking Protocol
A trustworthy protocol must prove that the observed results are due to the crosslinker and not spontaneous disulfide formation or protein degradation. This methodology incorporates built-in causality checks.
Step 1: Buffer Preparation & Exchange
-
Prepare a conjugation buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8. (Crucial: Do not use Tris or buffers containing sodium azide, as primary amines and azides are strong nucleophiles that will consume the alkyl bromide).
-
Buffer exchange your target protein and concentrate to 2.0 mg/mL .
Step 2: Reagent Preparation
-
Weigh out 1,4-Bis-(3-bromopropyl)-benzene and dissolve it in anhydrous DMSO to create a 50 mM stock .
-
Self-Validation Check: This stock must be prepared immediately before use. Alkyl bromides will slowly degrade if moisture is introduced to the DMSO stock .
Step 3: The Conjugation Reaction
-
Set up two parallel reactions:
-
Reaction A (Test): Add the crosslinker stock to achieve a 20x molar excess over the protein. Add dropwise while vortexing.
-
Reaction B (Vehicle Control): Add an equivalent volume of pure DMSO.
-
-
Ensure the final DMSO concentration in both tubes is exactly 15% (v/v) to maintain solubility.
-
Incubate both tubes at Room Temperature (25°C) for 2 hours with gentle end-over-end mixing.
Step 4: Quenching
-
Add DTT (Dithiothreitol) to a final concentration of 50 mM.
-
Incubate for 15 minutes. The high concentration of thiols in DTT will rapidly react with any remaining unreacted alkyl bromides, halting the reaction and preventing post-lysis artifacts.
Step 5: Validation Matrix (LC-MS & SDS-PAGE)
-
Run both samples on a non-reducing SDS-PAGE gel.
-
Expected Result: Reaction B (Control) must show a single monomeric band. Reaction A must show higher molecular weight bands (dimers/multimers). If Reaction B shows dimers, your protein is forming spontaneous disulfides, and you must pre-reduce it.
-
-
Analyze Reaction A via Intact Mass LC-MS.
-
Expected Result: Look for a mass shift of +158 Da (Complete Crosslink). If you see a mass shift of +176 Da , you have generated a hydrolyzed mono-adduct and must optimize the spatial geometry or increase protein concentration.
-
V. References
-
Title: Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids Source: Frontiers in Chemistry (2021) URL: [Link]
-
Title: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method Source: National Institutes of Health (NIH PMC) (2023) URL: [Link]
Technical Support Center: Purification of 1,4-Bis-(3-bromopropyl)-benzene
Welcome to the technical support center for the purification of 1,4-Bis-(3-bromopropyl)-benzene (CAS 19417-59-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. As a key bifunctional building block in organic synthesis, the purity of 1,4-Bis-(3-bromopropyl)-benzene is paramount for the success of subsequent reactions. This document offers a structured approach to identifying and removing common impurities through various purification techniques.
Understanding the Chemistry: Synthesis and Impurity Profile
A robust purification strategy begins with an understanding of the potential impurities that may arise during the synthesis of 1,4-Bis-(3-bromopropyl)-benzene. A common synthetic route involves the bromination of 1,4-bis(3-hydroxypropyl)benzene.
Potential Impurities:
-
Unreacted Starting Material: 1,4-bis(3-hydroxypropyl)benzene
-
Mono-brominated Intermediate: 1-(3-bromopropyl)-4-(3-hydroxypropyl)benzene
-
Elimination Byproducts: Compounds containing double bonds, such as 1-(3-bromopropyl)-4-(prop-2-en-1-yl)benzene.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, and byproducts from the brominating agent.
The presence of these impurities can interfere with subsequent reactions, leading to reduced yields and the formation of undesired side products. Therefore, effective purification is a critical step in any synthetic workflow involving this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of 1,4-Bis-(3-bromopropyl)-benzene in a question-and-answer format.
Q1: My purified product still shows the presence of a more polar spot on the TLC plate. What is this likely to be and how can I remove it?
A1: A more polar impurity, as indicated by a lower Rf value on a normal-phase TLC plate, is often the mono-brominated intermediate, 1-(3-bromopropyl)-4-(3-hydroxypropyl)benzene, or unreacted starting material, 1,4-bis(3-hydroxypropyl)benzene. The hydroxyl groups in these molecules increase their polarity, causing stronger interaction with the silica gel stationary phase.
Troubleshooting Workflow:
Caption: Workflow for removing polar impurities.
Recommended Action:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.[1][2]
-
Stationary Phase: Silica gel is the standard choice.[3]
-
Mobile Phase Optimization: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient elution is often more effective than an isocratic one. A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[4] Monitor the separation by TLC to find the optimal solvent ratio that provides good separation between your product and the polar impurity.
-
Q2: I am observing a non-polar impurity (higher Rf on TLC) that co-elutes with my product during column chromatography. What could it be and how can I separate it?
A2: A non-polar impurity is likely an elimination byproduct, such as 1-(3-bromopropyl)-4-(prop-2-en-1-yl)benzene, which lacks the polar hydroxyl group and contains a less polar double bond. These can be challenging to separate from the desired product due to their similar polarities.
Recommended Action:
-
TLC Mobile Phase Screening: Before scaling up to a column, screen various mobile phase systems using TLC. Try a less polar solvent system, such as pure hexane or a mixture of hexane and dichloromethane, to see if you can achieve baseline separation.
-
Recrystallization: If chromatography fails to provide adequate separation, recrystallization can be an effective alternative. The difference in crystal lattice packing between the desired product and the impurity can be exploited for purification.
Q3: What is a good solvent system for the recrystallization of 1,4-Bis-(3-bromopropyl)-benzene?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic bromides, a range of solvents can be effective.
Recommended Solvents for Screening:
-
Single Solvent Systems:
-
Mixed Solvent Systems:
-
Hexane/Ethyl Acetate
-
Hexane/Dichloromethane
-
Experimental Protocol for Recrystallization:
-
Dissolve the impure solid in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess the purity of the final product.
| Analytical Technique | Information Provided |
| TLC | A single spot on a TLC plate developed with an appropriate mobile phase is a good initial indicator of purity. |
| ¹H and ¹³C NMR | Provides detailed structural information and can be used to identify and quantify impurities.[2][5][6][7][8][9][10][11] |
| GC-MS | Confirms the molecular weight and provides information on volatile impurities. The mass spectrum of a brominated compound will show a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).[12][13] |
Predicted NMR Data for 1,4-Bis-(3-bromopropyl)-benzene:
-
¹H NMR (CDCl₃):
-
Aromatic protons: ~7.1 ppm (singlet or two doublets)
-
-CH₂-Br: ~3.4 ppm (triplet)
-
Ar-CH₂-: ~2.7 ppm (triplet)
-
-CH₂-CH₂-CH₂-: ~2.1 ppm (quintet)
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons: ~128-140 ppm
-
Ar-CH₂-: ~35 ppm
-
-CH₂-Br: ~33 ppm
-
-CH₂-CH₂-CH₂-: ~32 ppm
-
Detailed Experimental Protocols
Column Chromatography Protocol
This protocol provides a general guideline for the purification of 1,4-Bis-(3-bromopropyl)-benzene using column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, etc.).
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 1,4-Bis-(3-bromopropyl)-benzene.
-
Column Chromatography Workflow:
Caption: Step-by-step workflow for column chromatography purification.
References
-
PubChem. Propylbenzene. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation. [Link]
-
Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
-
SpectraBase. Propylbenzene - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents.
-
Organic Spectroscopy International. 1H NMR n-propylbenzene. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of Calgary. RECRYSTALLISATION. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Wiley Online Library. Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. [Link]
-
University of Bath. 13C NMR Spectroscopy. [Link]
-
YouTube. GCMS 3 Fragmentation Patterns. [Link]
-
Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
YouTube. recrystallization & purification of N-bromosuccinimide. [Link]
-
Korean Chemical Society. Synthesis of bis(alk-3-en-1-ynyl)benzene with either E- or Z-configuration via a one-pot. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. [Link]
-
SlideShare. Presented by: Dr. Joohee Pradhan. [Link]
-
OperaChem. TLC-Thin Layer Chromatography. [Link]
-
ResearchGate. Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. [Link]
-
SlidePlayer. Chromatographic Methods of Analysis. [Link]
-
PMC. The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. [Link]
- Google Patents. US6274754B1 - Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds.
-
PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]
- Google Patents. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
-
Whitman College. CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]
Sources
- 1. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 2. N-PROPYLBENZENE(103-65-1) 13C NMR spectrum [chemicalbook.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR n-propylbenzene [orgspectroscopyint.blogspot.com]
- 10. N-PROPYLBENZENE(103-65-1) 1H NMR spectrum [chemicalbook.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 1,4-Bis-(3-bromopropyl)-benzene Derivatives
Welcome to the technical support center for the synthesis of 1,4-Bis-(3-bromopropyl)-benzene and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you overcome common challenges and optimize your experimental outcomes.
Overview of the Synthetic Challenge
The regioselective synthesis of 1,4-bis-(3-bromopropyl)-benzene is a non-trivial process that requires precise control over several reaction steps. The primary challenge lies in achieving the desired para (1,4) substitution pattern on the benzene ring while managing subsequent functional group transformations that are prone to side reactions. This guide focuses on a classical and reliable synthetic route, addressing potential pitfalls at each stage.
General Synthetic Workflow
The most common pathway involves a four-step sequence starting from benzene. This approach leverages a Friedel-Crafts acylation to set the regiochemistry, followed by reductions and a final bromination.
Caption: Overall workflow for the synthesis of 1,4-Bis-(3-bromopropyl)-benzene.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during each phase of the synthesis in a question-and-answer format.
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
The initial Friedel-Crafts acylation is the most critical step for establishing the 1,4-regiochemistry. The reaction involves the addition of two acyl groups from succinic anhydride to the benzene ring.[1][2]
Q1: My reaction yields are low, and I'm recovering a lot of starting material. What is the likely cause?
A1: Low yields in Friedel-Crafts acylation are often traced back to the Lewis acid catalyst, typically aluminum chloride (AlCl₃).
| Probable Cause | Detailed Explanation | Recommended Solution |
| Catalyst Inactivity | AlCl₃ is highly hygroscopic and reacts with atmospheric moisture to become inactive. The product ketone also forms a stable complex with AlCl₃, effectively consuming it.[3] | Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure all glassware is oven-dried. A stoichiometric amount (or more) of AlCl₃ per acyl group is required because it complexes with the product ketone.[3] |
| Insufficient Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures. | While controlling temperature is key to selectivity, ensure the reaction is heated sufficiently to proceed. Monitor the reaction via Thin Layer Chromatography (TLC) to find the optimal temperature. |
| Deactivated Benzene Ring | If using a substituted benzene derivative as a starting material, deactivating groups (e.g., -NO₂, -CN) will inhibit or prevent the reaction.[2] | This synthesis works best with unsubstituted benzene. If substituents are necessary, they should be activating groups. |
Q2: I'm observing a mixture of 1,2- (ortho) and 1,4- (para) isomers. How can I improve the regioselectivity for the desired 1,4-product?
A2: Achieving high para selectivity is a classic challenge. The first acylation activates the ring, but the resulting acyl group is bulky and deactivating, which should favor meta substitution for a second acylation. However, to achieve a 1,4-disubstituted product, the strategy relies on the directing effects of an intermediate alkyl group after a reduction step. For the initial diacylation, controlling steric hindrance is key.
Caption: Steric hindrance favors para-substitution in Friedel-Crafts reactions.
| Probable Cause | Detailed Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the steric barrier for ortho substitution, leading to a mixture of isomers. | Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents. Allow the reaction to warm to room temperature slowly while monitoring its progress. |
| Solvent Effects | The choice of solvent can influence the effective size of the electrophile and the transition state energies for ortho vs. para attack. | Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Experiment with different solvents to optimize selectivity. |
Step 2: Clemmensen Reduction of Aryl Ketones
This step reduces the ketone carbonyl groups to methylene (-CH₂) groups using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[4][5] It is particularly effective for aryl-alkyl ketones formed via Friedel-Crafts acylation.[6]
Q3: The reduction is incomplete, and I see starting material or alcohol byproducts in my NMR spectrum. What went wrong?
A3: Incomplete Clemmensen reductions are common and usually relate to the reagents or reaction conditions.
| Probable Cause | Detailed Explanation | Recommended Solution |
| Poorly Activated Zinc | The reaction occurs on the surface of the zinc.[4] If the zinc amalgam is not properly prepared or has oxidized, its activity will be low. | Prepare fresh zinc amalgam immediately before use by treating zinc dust or granules with a mercury(II) chloride solution. Ensure the zinc is thoroughly coated. |
| Insufficient Acid | Concentrated HCl is required to protonate the carbonyl, making it susceptible to reduction, and to drive the reaction.[7] | Use a sufficient excess of concentrated HCl and ensure vigorous stirring to maintain contact between the organic substrate, the aqueous acid, and the solid zinc. |
| Substrate Insolubility | The diketone intermediate may be poorly soluble in the aqueous acidic medium, limiting its contact with the zinc surface. | Adding a co-solvent like toluene or ethanol that is stable under the harsh acidic conditions can improve substrate solubility and increase the reaction rate. The reaction is typically run under reflux.[8] |
Q4: The strongly acidic conditions of the Clemmensen reduction are incompatible with other functional groups in my molecule. What are the alternatives?
A4: For acid-sensitive substrates, the Wolff-Kishner reduction is the classic alternative.
| Alternative Method | Reagents & Conditions | Advantages & Disadvantages |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH or t-BuOK), high-boiling solvent (e.g., ethylene glycol), heat. | Advantage: Performed under strongly basic conditions, ideal for molecules with acid-labile groups.[6] Disadvantage: Not suitable for base-sensitive substrates (e.g., esters). Requires high temperatures. |
| Catalytic Hydrogenation | H₂, Pd/C catalyst, acidic conditions (e.g., acetic acid with a strong acid). | Advantage: Can be performed under milder conditions than the Clemmensen reduction. Disadvantage: May also reduce the aromatic ring under harsh conditions. Not effective for all ketones. |
Step 3 & 4: Carboxylic Acid Reduction and Final Bromination
The final steps involve reducing the carboxylic acid groups to primary alcohols and then converting the diol to the target dibromide.
Q5: During the bromination of the diol with HBr or PBr₃, I am getting significant amounts of elimination byproducts (alkenes and ethers). How can I avoid this?
A5: The formation of elimination and substitution byproducts is a common issue when converting alcohols to alkyl bromides, especially under acidic or high-temperature conditions.
| Probable Cause | Detailed Explanation | Recommended Solution |
| Carbocation Formation | Using strong acids like HBr/H₂SO₄ can lead to the formation of a benzylic carbocation, which can then undergo elimination (E1) to form an alkene or react with another alcohol molecule to form an ether. | Avoid strongly acidic, high-temperature conditions. Use a reagent that proceeds through an Sɴ2-type mechanism. |
| Harsh Reagents | Reagents like PBr₃ can be effective but must be used under controlled temperatures to minimize side reactions. | Method 1 (PBr₃): Add PBr₃ dropwise to a cooled solution (0 °C) of the diol in an inert solvent like diethyl ether or THF. Allow the reaction to warm to room temperature slowly.[9] Method 2 (Appel Reaction): Use triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction proceeds under mild, neutral conditions and is excellent for preventing rearrangements and eliminations. |
Q6: My final product is difficult to purify. What are the best methods?
A6: The crude product often contains residual starting material, mono-brominated species, and non-polar byproducts. A multi-step purification strategy is usually required.
| Purification Technique | Protocol | Expected Outcome |
| Column Chromatography | Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexane or petroleum ether. The non-polar desired product will elute before the more polar diol starting material.[10] | Removes the majority of impurities, separating compounds based on polarity. Monitor fractions by TLC.[9] |
| Recrystallization | After chromatography, dissolve the semi-pure product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly.[10] | Yields a highly pure, crystalline solid product. This step is crucial for removing closely-eluting impurities. |
Frequently Asked Questions (FAQs)
Q: Can I introduce the 3-bromopropyl chains directly using Friedel-Crafts alkylation with 1,3-dibromopropane? A: This is generally not advisable. Friedel-Crafts alkylation is prone to several issues that make it unsuitable for this synthesis:
-
Carbocation Rearrangement: The primary carbocation that would form from 1,3-dibromopropane is unstable and will rearrange.
-
Polyalkylation: The alkyl group product is activating, making the product more reactive than the starting material and leading to multiple substitutions.[1]
-
Lack of Regiocontrol: It is difficult to control the ortho/para selectivity. The acylation-reduction sequence avoids these problems because the acyl group is deactivating, preventing polysubstitution, and is not prone to rearrangement.[11]
Q: How do I monitor the progress of each reaction step effectively? A: Thin Layer Chromatography (TLC) is the most convenient method. Use an appropriate solvent system (e.g., ethyl acetate/hexane) and visualize the spots under a UV lamp. For intermediates and the final product, ¹H and ¹³C NMR spectroscopy are essential to confirm the structure and purity at each stage.
Q: What are the key safety precautions for this synthesis? A:
-
Friedel-Crafts Acylation: AlCl₃ reacts violently with water. Perform the reaction under an inert atmosphere (N₂ or Ar) and handle AlCl₃ in a fume hood.
-
Clemmensen Reduction: This reaction involves hot, concentrated HCl and produces hydrogen gas. It must be performed in a well-ventilated fume hood away from ignition sources. Mercury compounds are highly toxic; handle zinc amalgam with extreme care.
-
Brominating Agents: PBr₃, HBr, and CBr₄/PPh₃ are corrosive and toxic. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene
-
To a three-necked, oven-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).
-
Add dry benzene (1.0 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Dissolve succinic anhydride (2.0 eq) in a minimal amount of dry nitrobenzene and add it dropwise to the stirred benzene/AlCl₃ suspension over 1 hour.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC analysis shows consumption of the starting material.
-
Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude 1,4-bis(3-carboxypropanoyl)benzene.
Protocol 2: Clemmensen Reduction
-
Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of HgCl₂ for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask, add the crude diketone (1.0 eq), the freshly prepared zinc amalgam, concentrated HCl, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add more concentrated HCl periodically to maintain the acidic conditions.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and sodium bicarbonate solution, dry over anhydrous Na₂SO₄, and concentrate to give the crude 1,4-bis(3-carboxypropyl)benzene.
References
- VertexAI Search.
- Chemistry Stack Exchange. (2016, May 02).
- Wikipedia. Friedel–Crafts reaction.
- Sciencemadness.org. (2008, December 06).
- Sigma-Aldrich.
- SlidePlayer. CLEMMENSEN REDUCTION.
- ChemTalk. (2024, June 17). Clemmensen Reduction.
- Wikipedia. Clemmensen reduction.
- Alfa Chemistry. Clemmensen Reduction.
- Benchchem. Technical Support Center: Purification of 1,4-Dibromo-2,5-diethynylbenzene.
- Allen.
- Master Organic Chemistry. (2018, October 22).
- The Royal Society of Chemistry.
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Friedel-Crafts acilezés [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. allen.in [allen.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Polymerization with 1,4-Bis-(3-bromopropyl)-benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize polymerizations utilizing 1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5).
This versatile bifunctional alkyl bromide is heavily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) to create telechelic polymers[1], and as a monomer in transition-metal-catalyzed step-growth polymerizations, such as the synthesis of polythioethers via nickel-catalyzed reductive cross-coupling[2][3]. While its bi-directional reactivity allows for the precise construction of complex macromolecular architectures, it also introduces unique mechanistic vulnerabilities. The presence of β-protons and dual radical centers makes this compound highly susceptible to specific side reactions, which we will systematically diagnose and resolve below.
Mechanistic Pathways & Side Reactions
Understanding the causality behind experimental failures begins with mapping the chemical pathways. The diagram below illustrates the intended controlled propagation versus the three primary modes of failure: elimination, cyclization, and cross-linking.
Mechanistic pathways of 1,4-Bis-(3-bromopropyl)-benzene in ATRP highlighting side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ATRP reaction using 1,4-Bis-(3-bromopropyl)-benzene is yielding a very broad PDI and eventual gelation. Why is this happening? Causality: In a well-controlled ATRP, radical termination is suppressed by the reversible deactivation equilibrium[4]. However, because 1,4-Bis-(3-bromopropyl)-benzene is a bifunctional initiator, each growing polymer chain possesses two active radical ends. If the steady-state concentration of radicals becomes too high (often due to an insufficient initial concentration of the Cu(II) deactivator), these bi-directional chains undergo bimolecular radical coupling. Instead of simply doubling the molecular weight, this coupling creates a three-dimensional cross-linked network, leading to a massive spike in polydispersity index (PDI) and eventual macroscopic gelation[1]. Solution: Artificially increase the deactivation rate at the onset of polymerization by adding 5–10 mol% of Cu(II)Br₂ (relative to the Cu(I) catalyst) to the initial reaction mixture.
Q2: I am losing end-group fidelity, and my block copolymerization (chain extension) experiments are failing. How do I prevent this? Causality: The 3-bromopropyl groups contain protons on the β-carbon relative to the bromide leaving group. When using basic aliphatic amine ligands (e.g., PMDETA or Me₆TREN) at elevated temperatures, the ligand can act as a Brønsted base rather than a coordination complex. This triggers an E2 elimination (dehydrohalogenation) side reaction, stripping the bromine atom to form a terminal alkene[4]. This irreversibly "kills" the chain end, preventing further propagation. Furthermore, in photoredox-catalyzed ATRP, core-substitution side reactions can also consume the alkyl bromide initiator undesirably[5]. Solution: Lower the reaction temperature to 50–60 °C to thermodynamically disfavor E2 elimination. Alternatively, switch to a less basic, highly active ligand such as TPMA (tris(2-pyridylmethyl)amine) in an ARGET ATRP setup.
Q3: My Gel Permeation Chromatography (GPC) shows a low molecular weight fraction that refuses to grow, even at high monomer conversions. What is the mechanism behind this? Causality: This is a classic symptom of intramolecular cyclization. Under highly dilute conditions (e.g., monomer concentrations < 1 M), the probability of the two active radical ends of the same propagating chain encountering each other exceeds the probability of monomer addition. This results in an intramolecular radical combination that forms a dead macrocycle[1]. Solution: Perform the polymerization in bulk or at high monomer concentrations (> 3 M) to ensure that the rate of propagation vastly outcompetes the rate of intramolecular termination.
Diagnostic Logic Tree
Use the following self-validating logic tree to diagnose your specific experimental failure based on standard analytical readouts (NMR and GPC).
Diagnostic logic tree for troubleshooting 1,4-Bis-(3-bromopropyl)-benzene polymerizations.
Quantitative Data & Mitigation Strategies
To systematically control side reactions, you must adjust your reaction parameters based on the specific kinetic vulnerabilities of the bifunctional initiator. The table below summarizes the quantitative impact of various conditions.
| Reaction Condition | Primary Side Reaction | Causality / Mechanism | Mitigation Strategy |
| High Temperature (>80°C) | E2 Elimination | Increased basicity of amine ligands abstracts β-protons from the bromopropyl group[4]. | Lower temperature to 50-60°C; utilize less basic ligands (e.g., TPMA). |
| High Dilution (< 1M Monomer) | Intramolecular Cyclization | Increased probability of intra-chain radical coupling over monomer addition[1]. | Increase monomer concentration (run in bulk or >3M solution). |
| Low Cu(II) Initial Conc. | Intermolecular Cross-linking | High steady-state radical concentration promotes bimolecular combination[4]. | Add 5-10 mol% Cu(II)Br₂ relative to Cu(I) at t=0. |
| Basic Amine Ligands (PMDETA) | Dehydrohalogenation | Amine acts as a Brønsted base attacking the alkyl bromide end-group. | Switch to neutral/less basic ligands or use ARGET ATRP with ppm Cu. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes an ARGET ATRP (Activators Regenerated by Electron Transfer) methodology. This approach minimizes the absolute concentration of copper, thereby drastically reducing the probability of catalyst-induced side reactions while maintaining a robust deactivation equilibrium.
Step-by-Step ARGET ATRP using 1,4-Bis-(3-bromopropyl)-benzene:
-
Preparation & Degassing:
-
In a Schlenk flask, dissolve the monomer (e.g., styrene or methyl acrylate, 3.0 M) and 1,4-Bis-(3-bromopropyl)-benzene (target DP = 100, 15 mM) in anisole (internal standard for NMR).
-
Add the ligand TPMA (0.15 mM) and the catalyst precursor Cu(II)Br₂ (0.05 mM). Note: Starting with Cu(II) ensures immediate deactivation upon initiation, preventing early cross-linking.
-
Seal the flask and perform three freeze-pump-thaw cycles to rigorously remove oxygen.
-
-
Initiation & Reduction:
-
Under a positive pressure of Argon, inject a degassed solution of the reducing agent, Tin(II) 2-ethylhexanoate (Sn(EH)₂, 0.15 mM). The Sn(EH)₂ will continuously reduce Cu(II) to Cu(I) to maintain a controlled radical concentration.
-
Submerge the flask in an oil bath pre-heated to 60 °C (avoiding higher temperatures to prevent E2 elimination).
-
-
Kinetic Sampling (Self-Validation Step):
-
Using a degassed syringe, extract 0.5 mL aliquots at t = 1h, 3h, 5h, and 7h.
-
Validation A (Conversion): Run ¹H NMR on the crude aliquot. Plot
versus time. A strictly linear plot validates a constant steady-state radical concentration and the absence of cross-linking/termination. -
Validation B (End-Group Fidelity): Purify a small fraction of the polymer and check the ¹H NMR for the terminal
protons at ~3.4 ppm against the internal aromatic protons of the initiator core at 7.1 ppm. A 4:4 integration ratio confirms zero elimination.
-
-
Termination & Purification:
-
Once the target conversion is reached (typically 70-80% to avoid high-viscosity cross-linking), open the flask to air to oxidize the catalyst. Dilute with THF and precipitate into cold methanol.
-
References
1.[2] Yi, X., Zeng, H., Chen, C., Luo, Z., Li, N., Cen, J., Pan, Y., Li, Z., & Zhang, P. (2025). "Nickel-catalyzed reductive cross-coupling polymerization of dithiosulfonates and dibromides for the synthesis of polythioethers." Polymer Chemistry, 16(13). URL: [Link] 2.[4] Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921-2990. URL: [Link] 3.[1] Al-Harthi, M., Soares, J. B. P., & Simon, L. C. (2006). "Mathematical Modeling of Atom-Transfer Radical Polymerization Using Bifunctional Initiators." Macromolecular Theory and Simulations, 15(3), 198-214. URL: [Link] 4.[5] Corbin, D. A., et al. (2021). "Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis." Chemical Reviews. URL: [Link] 5.[3] Yi, X., et al. (2025). "Nickel-catalyzed reductive cross-coupling polymerization of dithiosulfonates and dibromides for the synthesis of polythioethers." Polymer Chemistry, 16(13). URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Nickel-catalyzed reductive cross-coupling polymerization of dithiosulfonates and dibromides for the synthesis of polythioethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Bis-(3-bromopropyl)-benzene Reactivity Guide
[1]
Topic: Impact of Solvent Choice on 1,4-Bis-(3-bromopropyl)-benzene Reactivity Document ID: TSC-2024-BPB-01 Role: Senior Application Scientist Status: Active[1]
Executive Summary: The Bifunctional Linker Challenge
1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5) is a critical bifunctional electrophile used in the synthesis of [3.3]paracyclophanes, conductive polymers, and metal-organic frameworks (MOFs).[1] Its reactivity is defined by two primary alkyl bromide moieties separated by a rigid phenylene core and flexible propyl spacers.[1]
The Core Conflict: The reactivity of this molecule is a competition between Nucleophilic Substitution (
Your solvent choice is the primary switch that controls this competition. This guide provides the technical protocols to manipulate this switch effectively.
Module A: Solvent Selection Matrix
The choice of solvent dictates the reaction rate, the mechanism (
Solvent Impact Table
| Solvent Class | Examples | Primary Effect on 1,4-Bis-(3-bromopropyl)-benzene | Recommended For | Risk Factor |
| Polar Aprotic | DMF, DMSO, DMAc | High Rate Enhancement. Solvates cations strongly, leaving anions "naked" and highly reactive.[1] | Rapid | High Risk of E2. If the nucleophile is basic (e.g., alkoxide), elimination to styrene dominates.[2] |
| Polar Protic | Ethanol, Methanol, Water | Rate Suppression. Solvates anions via H-bonding, reducing nucleophilicity.[1][3] | Solvolysis or when moderating highly reactive nucleophiles.[1] | Hydrolysis. Can convert -Br to -OH over time.[1] |
| Non-Polar | Benzene, Toluene, Xylene | High Dilution Support. Poor solubility for ionic nucleophiles; requires Phase Transfer Catalysis (PTC).[1] | Cyclization (e.g., Paracyclophane synthesis) to prevent polymerization.[1] | Slow Kinetics. Requires heating or PTC (e.g., TBAB) to proceed.[1] |
| Chlorinated | DCM, Chloroform | Solubility Balance. Good for the linker, poor for salts. | Friedel-Crafts modifications or biphasic reactions.[1] | Limited Thermal Range. Low boiling points limit activation energy.[1] |
Module B: Visualizing the Reactivity Landscape
Understanding the competing pathways is crucial. The diagram below maps how solvent polarity and basicity drive the molecule toward either the desired linker or the elimination byproduct.
Figure 1: Reaction pathway divergence based on solvent and conditions.[1] Green indicates the standard substitution route; Red indicates the elimination trap.
Module C: Critical Protocols
Protocol 1: High-Yield Nucleophilic Substitution (Azidation Example)
Target: Replacing -Br with -N3 without elimination.[1]
-
Solvent Choice: DMSO (Dimethyl Sulfoxide) .[1][2]
-
Reasoning: DMSO provides maximum stabilization for the
counter-ion, leaving the azide anion ( ) highly nucleophilic.
-
-
Concentration: 0.5 M (High concentration favors intermolecular reaction).
-
Procedure:
-
Dissolve 1,4-Bis-(3-bromopropyl)-benzene (1 eq) in dry DMSO.
-
Add Sodium Azide (2.5 eq). Caution:
is toxic. -
Stir at room temperature for 12-16 hours.
-
Critical Step: Do NOT heat above 60°C. Heating promotes the E2 elimination of HBr to form the styrene derivative.
-
-
Workup: Pour into ice water. The product will precipitate (organic linker is insoluble in water; DMSO/Salts are soluble). Filter and wash.[4][5]
Protocol 2: Cyclization to [3.3]Paracyclophane
Target: Intramolecular ring closure.[1]
-
Solvent Choice: Toluene or Benzene .[1]
-
Reasoning: Non-polar solvents do not solvate the transition state as well as polar ones, but they are essential for High Dilution Principles .
-
-
Concentration: < 0.005 M (Pseudo-infinite dilution).[1]
-
Procedure:
-
Use a syringe pump to slowly add a solution of 1,4-Bis-(3-bromopropyl)-benzene and the coupling partner (e.g., TosMIC or a dithiol) into a large volume of refluxing Toluene.[1]
-
Addition rate: ~1 mL/hour.
-
Mechanism:[1][6][7] Slow addition ensures the concentration of unreacted ends remains low, statistically favoring the end-to-end "bite" (cyclization) over finding a new partner (polymerization).
-
Module D: Troubleshooting & FAQs
Q1: I am seeing a "doublet of doublets" in my NMR around 5.2-6.7 ppm. What happened?
Diagnosis: You have formed a vinyl group (styrene moiety).[1] Cause: Elimination (E2) occurred instead of substitution. Fix:
-
Check Basicity: If using an amine nucleophile, it may be acting as a base.[1][2] Add a non-nucleophilic base scavenger (e.g.,
) or switch to a less basic nucleophile.[1] -
Check Solvent/Temp: If using DMF/DMSO, lower the temperature. If using Ethanol/Alkoxide, switch to Acetone/Finkelstein conditions to favor
.
Q2: My reaction in Toluene is not proceeding, even with heating.
Diagnosis: "Phase Lock." The organic linker is in the Toluene, but your nucleophile (e.g., KCN, Na-salt) is solid and insoluble. Fix:
-
Add Phase Transfer Catalyst (PTC): Add 5-10 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .[1] This shuttles the anion into the organic phase.
-
Switch Solvent: Use a biphasic system (Toluene/Water) with vigorous stirring and PTC.[1]
Q3: The product is oiling out and trapping solvent.
Diagnosis: Common with DMSO/DMF. Fix:
-
Do not distill DMSO (high boiling point degrades the product).
-
Perform a "crash out" precipitation by pouring the reaction mixture into a 10x volume of ice-cold brine. Extract with Ethyl Acetate, then wash the organic layer 5x with water to remove residual dipolar solvent.
Module E: Decision Logic for Solvent Selection
Use this logic flow to determine the correct solvent for your specific application.
Figure 2: Decision tree for selecting the optimal solvent based on nucleophile properties and synthetic goals.
References
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. (2025). Detailed mechanistic overview of primary alkyl halide substitution and solvent effects.
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2024). Analysis of polar aprotic solvent influence on reaction rates (DMF/DMSO vs. Protic).
-
Synthesis of Dibromo[3.3]paracyclophanes. Elsevier Pure Portal. (2016). Application of 1,4-bis(bromopropyl)benzene precursors in cyclophane synthesis using specific solvent protocols.
-
1,4-Bis-(3-bromopropyl)-benzene Product Data. Sigma-Aldrich. Physical properties and solubility data for CAS 19417-59-5.
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. (2012). Guidelines for avoiding elimination side-reactions in alkyl halide functionalization.
Sources
- 1. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 1,4-Bis-(3-bromopropyl)-benzene | 19417-59-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
Validation & Comparative
Publish Comparison Guide: Structural Validation of 1,4-Bis-(3-bromopropyl)-benzene
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It details the structural validation of 1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5), emphasizing X-ray crystallography as the definitive method for confirming regiochemistry and conformational packing.
Executive Summary: The Case for Crystallographic Validation
In the synthesis of advanced functional materials—such as paracyclophanes, MOFs (Metal-Organic Frameworks), or pharmaceutical intermediates—the purity and isomeric fidelity of the linker 1,4-Bis-(3-bromopropyl)-benzene are critical. While NMR and Mass Spectrometry provide connectivity and mass data, they often fail to capture the conformational polymorphism and crystal packing forces that dictate the molecule's reactivity in solid-state applications.
This guide objectively compares validation methodologies, establishing Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" for absolute structural determination. It provides a self-validating protocol for researchers to replicate this characterization.
Comparative Analysis: X-ray vs. NMR/MS
The following matrix compares the efficacy of standard characterization techniques for this specific di-bromoalkyl arene.
| Feature | X-ray Crystallography (SC-XRD) | 1H / 13C NMR Spectroscopy | Mass Spectrometry (HR-MS) |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Symmetry | Molecular Formula & Weight |
| Regioselectivity | Definitive (Visualizes 1,4- vs 1,2/1,3- positions) | Inferential (Based on coupling patterns) | Non-specific |
| Conformation | Explicit (Anti/Gauche propyl chains) | Averaged (Fast rotation in solution) | None |
| Impurity Detection | Detects co-crystallized solvents/isomers | Detects soluble impurities >1% | Detects ionizable impurities |
| Sample State | Solid (Single Crystal) | Solution | Gas Phase (Ionized) |
| Verdict | GOLD STANDARD for structural proof. | Routine screening tool. | Confirmation of identity.[1][2][3] |
Why X-ray Wins for this Molecule
For 1,4-Bis-(3-bromopropyl)-benzene , the flexibility of the propyl chains (
Experimental Protocol: Self-Validating SC-XRD Workflow
This protocol is designed to ensure reproducibility and data integrity. It follows the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.
Phase 1: Crystal Growth (The Critical Step)
-
Objective: Obtain single crystals suitable for diffraction (
mm). -
Method: Slow Evaporation.
-
Solvent System: Hexanes/Dichloromethane (3:1 v/v).
-
Causality: The non-polar hexanes encourage aggregation of the hydrophobic alkyl-benzene core, while DCM ensures initial solubility.
-
-
Procedure:
-
Dissolve 20 mg of pure compound in 1 mL of DCM.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial (removes nucleation sites). -
Layer 3 mL of Hexanes carefully on top (or mix if solubility is high).
-
Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.
-
Harvest: Crystals typically appear as colorless prisms or plates within 48-72 hours.
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, Å). -
Temperature: 100 K (Cryostream). Low temperature reduces thermal motion of the flexible propyl chains.
-
Strategy:
-
Collect full sphere of data (redundancy > 4.0).
-
Resolution limit: 0.75 Å or better.
-
Phase 3: Validation Metrics (Acceptance Criteria)
To accept the structure as "Validated," the refinement must meet these thresholds:
| Metric | Threshold | Interpretation |
| R1 (Final R-factor) | Excellent agreement between model and data. | |
| Goodness of Fit (GoF) | Proper weighting of data. | |
| Bond Precision | C-C errors | High-quality geometric data. |
| Disorder | Modeled for propyl chains | Flexible chains often show disorder; must be modeled (e.g., PART instructions in SHELX). |
Structural Interpretation & Data
Upon solving the structure (typically in space group
Key Geometric Parameters Table
| Bond Type | Atom Pair | Expected Length (Å) [1] | Experimental Target (Å) | Validation Note |
| Aryl C-C | C(ar)-C(ar) | 1.39 | 1.38 - 1.40 | Benzene ring planarity confirmation. |
| Alkyl C-C | 1.54 | 1.52 - 1.55 | Standard alkane chain. | |
| Carbon-Bromine | 1.94 | 1.93 - 1.96 | Terminal bromine validation. | |
| Torsion Angle | ~180° (Anti) or ~60° (Gauche) | Variable | Determines chain folding. |
Analyst Insight: In 1,4-substituted systems, look for a center of inversion on the benzene ring. If present, the asymmetric unit contains only half the molecule (
), ensuring perfect symmetry.
Visualization: The Validation Workflow
The following diagram outlines the logical flow from synthesis to structural confirmation.
Figure 1: Step-by-step workflow for the crystallographic validation of the target compound, including quality control loops.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]
Sources
- 1. Benzene, 1,4-bis(3-bromopropyl)-, CasNo.19417-59-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,4-Bis-(3-bromopropyl)-benzene Isomers
In the fields of materials science, polymer chemistry, and pharmaceutical development, the precise identification of structural isomers is a critical step that underpins the reliability and reproducibility of research. The substitution pattern on a benzene ring—ortho (1,2-), meta (1,3-), and para (1,4-)—dramatically influences the molecule's symmetry, electronic properties, and, consequently, its interaction with other molecules. This guide provides an in-depth comparison of the spectroscopic techniques used to unambiguously differentiate the isomers of bis-(3-bromopropyl)-benzene, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The choice of analytical technique is driven by the need to resolve the subtle structural differences between the isomers. While methods like Mass Spectrometry (MS) will confirm the identical molecular weight (320.07 g/mol ) for all three isomers, it is less effective at distinguishing their substitution patterns. In contrast, NMR and IR spectroscopy provide direct insights into the molecular symmetry and bonding environments, making them indispensable tools for this purpose.
The Decisive Role of Molecular Symmetry in NMR Spectroscopy
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the chemical environment of each proton and carbon atom. The key to interpreting the spectra lies in understanding how the symmetry of each isomer affects the number of unique signals.
¹H NMR: A Clear Window into Aromatic Substitution
The aromatic region (typically δ 6.5-8.0 ppm) of the proton NMR spectrum provides the most direct evidence of the substitution pattern[1][2][3]. The number of signals, their splitting patterns, and their integration values are all diagnostic.
-
1,4-Bis-(3-bromopropyl)-benzene (Para-isomer): This highly symmetric molecule possesses a C2 axis of symmetry. This renders all four aromatic protons chemically equivalent. Consequently, the spectrum will display a single, sharp peak (a singlet) in the aromatic region, integrating to 4H. This is the most definitive and easily identifiable feature among the three isomers.[1][4][5]
-
1,3-Bis-(3-bromopropyl)-benzene (Meta-isomer): The meta-isomer lacks the high symmetry of the para-isomer. It has three distinct types of aromatic protons. One proton is situated between the two substituent groups, while two others are ortho to one group and meta to the other, and a final proton is para to one group. This results in three distinct signals in the aromatic region with an integration ratio of 1H:2H:1H. The proton between the two propyl chains will typically appear as a singlet or a finely split triplet, while the others will show more complex doublet or triplet splitting patterns.
-
1,2-Bis-(3-bromopropyl)-benzene (Ortho-isomer): The ortho-isomer is the least symmetrical of the three. All four aromatic protons are in unique chemical environments. This will give rise to four distinct signals in the aromatic region, each integrating to 1H, often presenting as a complex multiplet.
The aliphatic side-chain protons for all isomers will appear as a series of triplets and a multiplet (quintet or sextet) between δ 2.0 and 3.5 ppm, corresponding to the -CH₂-CH₂-CH₂Br structure. While there may be subtle shifts between isomers, the aromatic region is the most diagnostic.
¹³C NMR: Confirming Symmetry
Carbon-13 NMR spectroscopy corroborates the findings from ¹H NMR by revealing the number of unique carbon environments in the benzene ring (δ 110-160 ppm)[1][3][5].
-
Para-isomer: Due to symmetry, there are only two types of aromatic carbons: the two carbons bonded to the propyl chains and the four carbons bonded to hydrogen. This results in just two signals in the aromatic region of the ¹³C NMR spectrum.[2]
-
Meta-isomer: The lower symmetry leads to four distinct signals for the six aromatic carbons.
-
Ortho-isomer: The lack of symmetry results in three unique aromatic carbon signals.
The number of aromatic signals in the ¹³C NMR spectrum provides a rapid and unambiguous method to distinguish the para-isomer from the ortho and meta isomers.[2]
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
Infrared spectroscopy provides valuable information about the vibrational modes of the molecule. For distinguishing benzene isomers, the out-of-plane (oop) C-H bending vibrations in the "fingerprint region" (900-675 cm⁻¹) are particularly characteristic of the substitution pattern.[6][7]
-
Para-isomer: Para-disubstituted benzenes exhibit a strong, characteristic absorption band in the 860-790 cm⁻¹ region.[7][8] The presence of a single, intense band in this range is a strong indicator of the 1,4-substitution pattern.
-
Meta-isomer: Meta-substituted rings typically show two distinct bands: one between 810-750 cm⁻¹ and another strong band near 690 cm⁻¹.[7][9]
-
Ortho-isomer: Ortho-substitution is generally characterized by a single strong band in the range of 770-735 cm⁻¹.[7]
Additionally, weak overtone and combination bands between 2000 and 1650 cm⁻¹ can also provide clues to the substitution pattern, often referred to as "benzene fingers".[6][9]
Comparative Data Summary
| Spectroscopic Feature | 1,4- (Para) Isomer | 1,3- (Meta) Isomer | 1,2- (Ortho) Isomer |
| ¹H NMR (Aromatic Signals) | 1 signal (singlet, 4H) | 3 signals (complex, 1H:2H:1H) | 4 signals (complex multiplet, 1H:1H:1H:1H) |
| ¹³C NMR (Aromatic Signals) | 2 signals | 4 signals | 3 signals |
| IR (C-H oop Bending) | Strong band at ~860-790 cm⁻¹ | Bands at ~810-750 cm⁻¹ and ~690 cm⁻¹ | Strong band at ~770-735 cm⁻¹ |
Experimental Protocols
The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument-specific parameters should be optimized by the operator.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks and analyze the splitting patterns in the aromatic region (6.5-8.0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Count the number of distinct signals in the aromatic region (110-160 ppm).
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Examine the key regions: C-H stretching just above 3000 cm⁻¹, and the C-H out-of-plane bending region from 900-675 cm⁻¹.[6]
-
Identify the characteristic bands corresponding to the para, meta, or ortho substitution patterns as detailed above.
-
Visualization of the Analytical Workflow
The logical process for differentiating the isomers can be visualized as a decision-making workflow.
Caption: Workflow for isomer differentiation using NMR and IR spectroscopy.
Conclusion
The structural differentiation of 1,4-bis-(3-bromopropyl)-benzene from its 1,2- and 1,3- isomers is straightforward and reliable when employing a combination of NMR and IR spectroscopy. ¹H and ¹³C NMR provide the most definitive data, with the number of signals in the aromatic region directly correlating to the molecule's symmetry and thus its substitution pattern. The high symmetry of the 1,4- (para) isomer makes it particularly easy to identify via its simple singlet in the ¹H NMR and two-line ¹³C NMR aromatic spectrum. IR spectroscopy serves as an excellent and rapid confirmatory technique, with characteristic out-of-plane bending vibrations providing a clear fingerprint for each substitution pattern. By following the protocols and interpretative logic outlined in this guide, researchers can confidently and accurately characterize these important chemical building blocks.
References
- Fiveable. (2025, August 15). Para-Disubstituted Benzenes Definition - Organic Chemistry...
- Wax Studios. Benzene On Ir Spectrum.
- ResearchGate. Distinguishing structural isomers: Mono- and disubstituted benzene rings.
- AIP Publishing. Proton NMR Spectra of Disubstituted Benzenes.
- Spectroscopy Online. (2020, December 20). The Benzene Fingers, Part I: Overtone and Combination Bands.
- University of Calgary. IR Spectroscopy Tutorial: Aromatics.
- NIST. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
- Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- UCLA. Short Summary of 1H-NMR Interpretation.
- JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring.
- JoVE. NMR Spectroscopy of Benzene Derivatives.
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. fiveable.me [fiveable.me]
- 9. spectroscopyonline.com [spectroscopyonline.com]
mechanistic studies of reactions involving 1,4-Bis-(3-bromopropyl)-benzene
Executive Summary: The "Insulated" Linker Advantage
In the landscape of bifunctional alkylating agents, 1,4-Bis-(3-bromopropyl)-benzene (1,4-BPB) occupies a critical "Goldilocks" zone. Unlike its shorter homolog, 1,4-bis(bromomethyl)benzene , where the bromide is activated by the adjacent
This structural distinction dictates its primary utility: controlled supramolecular assembly . While benzylic halides are prone to rapid, often uncontrolled polymerization due to stabilized carbocation intermediates (
Mechanistic Deep Dive: Kinetics & Selectivity
The "Insulation" Effect
The reactivity difference between the methyl-linker and propyl-linker variants is governed by the stability of the transition state.
-
Benzylic (C1 Spacer): The transition state is stabilized by orbital overlap with the aromatic ring. This lowers activation energy (
) but increases susceptibility to side reactions (hydrolysis, dimerization). -
Propyl (C3 Spacer): The reaction center is electronically isolated. The aromatic ring exerts a minimal inductive effect. The reaction kinetics mimic a standard primary alkyl bromide (e.g., 1-bromopropane).
Implication: 1,4-BPB requires higher temperatures or stronger nucleophiles than benzylic analogs but offers superior selectivity for double-ended substitutions without premature precipitation of mono-substituted byproducts.
Pathway Competition: Cyclization vs. Polymerization
In macrocyclization (e.g., paracyclophane synthesis), the concentration determines the pathway.
-
High Dilution (
M): Favors intramolecular reaction (Cyclization). -
High Concentration: Favors intermolecular reaction (Oligomerization/Polymerization).
Figure 1: Kinetic competition between macrocyclization and polymerization. The propyl linker's flexibility increases the entropic cost of cyclization compared to shorter linkers, necessitating strict high-dilution protocols.
Comparative Analysis: 1,4-BPB vs. Alternatives
The following table contrasts 1,4-BPB with its most common analogs. Note the shift from "Activation" to "Stability" as chain length increases.
| Feature | 1,4-Bis(bromomethyl)benzene (C1) | 1,4-Bis(3-bromopropyl)benzene (C3) |
| Reactivity Class | High (Benzylic Activation) | Moderate (Primary Alkyl Halide) |
| Dominant Mechanism | ||
| Hydrolytic Stability | Low (Moisture sensitive) | High (Stable in ambient air) |
| Primary Application | [2.2]Paracyclophanes, Rigid Polymers | [3.3]Paracyclophanes, Flexible MOF Struts |
| Cyclization Strain | High (Rigid precursors required) | Moderate (Flexible chain aids folding) |
| Handling | Lachrymator, severe irritant | Irritant, lower vapor pressure |
Experimental Protocol: Synthesis of [3.3]Paracyclophane
While the Wurtz coupling (using Na metal) is the historical route, it is notoriously low-yielding (~2-10%) for this substrate due to oligomerization. The modern, self-validating standard uses TosMIC (Toluenesulfonylmethyl isocyanide) coupling, which allows for stepwise ring closure.
Objective: Synthesis of [3.3]paracyclophane via TosMIC coupling.
Phase 1: Precursor Activation (Self-Validating Step)
-
Reaction: 1,4-BPB + Excess NaI
1,4-Bis(3-iodopropyl)benzene. -
Rationale: The iodide is a better leaving group (
is a weaker base than ), accelerating the subsequent rate-limiting macrocyclization step. -
Validation: Monitor by TLC (Hexane/EtOAc). The iodo-product has a distinct
and turns pink/purple upon standing due to trace liberation.
Phase 2: Macrocyclization (High Dilution)
-
Setup: 1L 3-neck flask, syringe pump, reflux condenser,
atmosphere. -
Reagents:
-
Substrate: 1,4-Bis(3-iodopropyl)benzene (dissolved in 50 mL DMF).
-
Coupling Agent: TosMIC (2.2 eq).
-
Base: NaH (excess) in DMF/THF.
-
-
Procedure:
-
Simultaneously add the Substrate solution and the TosMIC/Base solution dropwise into a large volume of refluxing solvent (THF/DMSO mix) over 8-12 hours .
-
Mechanistic Note: Slow addition keeps the instantaneous concentration of the intermediate low, favoring
over (see Figure 1).
-
-
Workup: Quench with water, extract with DCM.
-
Purification: Column chromatography (Silica, DCM/Hexane).[1]
-
Yield Expectation: 40-60% (vs. <10% for Wurtz coupling).
Application in Supramolecular Chemistry (MOFs & Rotaxanes)
1,4-BPB serves as a precise "molecular ruler." In Metal-Organic Frameworks, the propyl chain prevents the steric clash of the benzene rings, creating larger pore volumes than methyl-linked analogs.
Workflow for Linker Synthesis: To use 1,4-BPB in MOFs, the bromides are typically converted to carboxylates.
Figure 2: Conversion of 1,4-BPB into a flexible dicarboxylate linker for MOF construction. The nitrile intermediate serves as a stable checkpoint.
References
-
Shibahara, M., et al. (2016). "Synthesis of Dibromo[3.3]paracyclophanes." Kyushu University Pure Portal. 2[2]
-
BenchChem Application Notes. (2025). "Nucleophilic Substitution Reactions of (3-Bromo-2-methylpropyl)benzene." BenchChem.[3] 4[1][2][5][6]
-
Hopf, H. (2024). "Hopf's elegant synthesis of [2.2]paracyclophane." Insights in Advanced Organic Chemistry. 7[2]
-
Sigma-Aldrich. "1,4-Bis-(3-bromopropyl)-benzene Product Data."[9] Sigma-Aldrich. 10
Sources
- 1. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 9. 1,4-Bis-(3-bromopropyl)-benzene | 19417-59-5 [sigmaaldrich.com]
- 10. 1,4-Bis-(3-bromopropyl)-benzene | 19417-59-5 [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
